molecular formula C22H22N6O4S2 B12401565 Dhfr-IN-1

Dhfr-IN-1

Numéro de catalogue: B12401565
Poids moléculaire: 498.6 g/mol
Clé InChI: JDFPGLCTKJFMNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dihydrofolate reductase (DHFR) is a critical enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate using NADPH as a cofactor . Tetrahydrofolate and its derivatives are essential cofactors for the de novo synthesis of purines, thymidylate, and amino acids such as glycine and methionine . Because this process is fundamental for DNA synthesis and cell proliferation, DHFR has been a prominent target for anticancer, antibacterial, and antiprotozoal drugs for decades . Inhibiting DHFR leads to the depletion of tetrahydrofolate, cessation of DNA synthesis, and ultimately, cell death . Dhfr-IN-1 is a small molecule compound designed to potently and selectively inhibit the DHFR enzyme. By targeting DHFR, this inhibitor disrupts folate metabolism and one-carbon transfer pathways, making it a valuable tool for studying cell proliferation, nucleotide biosynthesis, and the mechanisms of antifolate resistance . Research involving this compound can provide insights into novel therapeutic strategies for various diseases, including cancer and infectious diseases . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H22N6O4S2

Poids moléculaire

498.6 g/mol

Nom IUPAC

3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]diazenyl]-5-(4-methylpiperazin-1-yl)sulfonyl-1H-indol-2-ol

InChI

InChI=1S/C22H22N6O4S2/c1-27-8-10-28(11-9-27)34(31,32)16-6-7-18-17(12-16)20(21(30)23-18)25-26-22-24-19(13-33-22)14-2-4-15(29)5-3-14/h2-7,12-13,23,29-30H,8-11H2,1H3

Clé InChI

JDFPGLCTKJFMNB-UHFFFAOYSA-N

SMILES canonique

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3N=NC4=NC(=CS4)C5=CC=C(C=C5)O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Dhfr-IN-1." This guide therefore provides a comprehensive overview of the general mechanism of action of Dihydrofolate Reductase (DHFR) inhibitors, utilizing well-characterized examples such as methotrexate and trimethoprim to illustrate the core principles, experimental methodologies, and relevant quantitative data.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3] Consequently, DHFR is vital for cell proliferation and growth.[4] The inhibition of DHFR is a key therapeutic strategy for diseases characterized by rapid cell division, such as cancer and bacterial infections.[5][6] DHFR inhibitors are a class of antifolate drugs that bind to the active site of the enzyme, preventing the production of THF and thereby disrupting DNA synthesis and cell division.[6]

Core Mechanism of Action

The primary mechanism of action of DHFR inhibitors is competitive inhibition.[3] These molecules are typically structural analogs of the natural substrate, dihydrofolate, allowing them to bind with high affinity to the active site of the DHFR enzyme.[5] This binding event physically blocks the access of DHF to the active site, preventing its reduction to THF.

The catalytic cycle of DHFR involves the binding of both DHF and the cofactor NADPH.[4] The enzyme then facilitates the transfer of a hydride ion from NADPH to DHF, producing THF and NADP+.[7] DHFR inhibitors interrupt this cycle. The resulting depletion of the intracellular pool of THF has several downstream consequences:

  • Inhibition of Thymidylate Synthesis: THF is a cofactor for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[7]

  • Inhibition of Purine Synthesis: THF derivatives are also required for two steps in the de novo synthesis of purines (adenine and guanine), which are essential components of DNA and RNA.[3]

  • Disruption of Amino Acid Metabolism: THF is involved in the metabolism of certain amino acids, such as serine and methionine.[3]

The collective effect of these disruptions is the cessation of DNA replication and cell division, leading to cell death, particularly in rapidly proliferating cells like cancer cells and bacteria.[6]

Quantitative Data for Common DHFR Inhibitors

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values can vary depending on the specific inhibitor, the target organism's DHFR, and the experimental conditions. Below is a summary of representative data for the well-known DHFR inhibitors methotrexate and trimethoprim.

InhibitorTarget Organism/EnzymeIC50KiCitation(s)
MethotrexateHuman DHFR0.12 ± 0.07 µM1.1 nM[8][9]
MethotrexateWuchereria bancrofti DHFR1.2 ± 0.2 nM[10]
MethotrexateStaphylococcus aureus DHFR (DfrB)0.71 ± 0.08 nM[11]
MethotrexateStaphylococcus aureus DHFR (DfrG)1.8 nM[11]
TrimethoprimStreptococcus pneumoniae DHFR480 nM147 ± 49 nM[3]
TrimethoprimEscherichia coli DHFR (Wild-Type)< 5 µM[12]
TrimethoprimWuchereria bancrofti DHFR6 ± 0.06 µM[10]

Experimental Protocols

1. DHFR Enzyme Activity Assay (Spectrophotometric)

This protocol is a standard method for measuring the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][7]

  • Reagents and Materials:

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[1]

    • NADPH solution (e.g., 0.1 mM final concentration)[1]

    • Dihydrofolate (DHF) solution (e.g., 60 µM final concentration)[1]

    • Purified DHFR enzyme or cell/tissue lysate

    • Spectrophotometer capable of kinetic measurements at 340 nm

    • Cuvettes

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the assay buffer and NADPH.

    • Add the DHFR enzyme source (purified enzyme or lysate) to the reaction mixture and mix gently.

    • Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm to check for any non-specific NADPH oxidation.[1]

    • Initiate the reaction by adding the DHF substrate and immediately start recording the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).[4]

    • The rate of decrease in absorbance is proportional to the DHFR activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

2. Expression and Purification of Recombinant DHFR

This protocol outlines the general steps for producing and purifying recombinant DHFR, often with an affinity tag (e.g., His-tag), for use in in vitro assays.[5][10]

  • Materials:

    • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the DHFR gene.[5]

    • Luria-Bertani (LB) medium with appropriate antibiotic selection.

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

    • Lysis buffer (e.g., containing BugBuster™ reagent or using sonication).[5]

    • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).[10]

    • Wash and elution buffers for chromatography.

  • Procedure:

    • Expression:

      • Inoculate a starter culture of the transformed E. coli and grow overnight.[5]

      • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]

      • Induce protein expression by adding IPTG and continue to culture for several hours or overnight, often at a lower temperature (e.g., 25°C).[10]

    • Harvesting and Lysis:

      • Harvest the bacterial cells by centrifugation.[5]

      • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or enzymatic methods to release the cellular contents.[10]

      • Clarify the lysate by centrifugation to remove cell debris.[10]

    • Purification:

      • Load the clarified lysate onto an equilibrated affinity chromatography column (e.g., Ni-NTA).[10]

      • Wash the column with wash buffer to remove non-specifically bound proteins.

      • Elute the recombinant DHFR from the column using an elution buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins).[10]

      • Analyze the purity of the eluted fractions using SDS-PAGE.

Visualizations

Folate_Metabolism_Pathway cluster_synthesis Downstream Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate Cofactor Purines Purine Synthesis THF->Purines Cofactor AminoAcids Amino Acid Metabolism THF->AminoAcids Cofactor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitors DHFR Inhibitors (e.g., Methotrexate) Inhibitors->DHFR Inhibition

Caption: Folate metabolism pathway and the point of DHFR inhibition.

DHFR_Activity_Assay_Workflow A Prepare Reaction Mixture (Assay Buffer + NADPH) B Add DHFR Enzyme Source A->B C Measure Baseline Absorbance at 340 nm B->C D Initiate Reaction with DHF C->D E Monitor Absorbance Decrease (Kinetic Mode) D->E F Calculate DHFR Activity E->F

Caption: Experimental workflow for a spectrophotometric DHFR activity assay.

DHFR_Inhibition_Logic A DHFR Inhibitor B Binds to DHFR Active Site A->B C Inhibition of DHFR Activity B->C D Decreased Tetrahydrofolate (THF) C->D E Disruption of DNA Synthesis D->E F Cell Cycle Arrest & Cell Death E->F

Caption: Logical flow from DHFR inhibition to cellular effects.

References

An In-depth Technical Guide to the Discovery and Synthesis of a Novel Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are critical for cell growth and proliferation.[1][2] Consequently, DHFR has been a significant target for therapeutic intervention in various diseases, including cancer and infectious diseases.[3][4] The inhibition of DHFR leads to the depletion of the intracellular THF pool, disrupting DNA synthesis and ultimately causing cell death.[2][5]

This technical guide details the discovery and synthesis of a novel, potent inhibitor of human DHFR (hDHFR), serving as a representative example for a compound that could be designated "Dhfr-IN-1". The focus of this guide is a recently developed analog of trimethoprim, a well-known antibacterial DHFR inhibitor, which has been modified to enhance its activity against the human enzyme.[5] The discovery of this class of compounds was driven by the need for novel anticancer agents with improved efficacy and reduced side effects compared to classical antifolates like methotrexate.[3][5]

The approach to discovering these novel inhibitors involved modifying the structure of trimethoprim to include an amide bond, with the goal of increasing the molecule's affinity for the active site of hDHFR.[5] This led to the synthesis of a series of compounds that were subsequently evaluated for their biological activity.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a selection of the most potent novel trimethoprim analogs against recombinant human dihydrofolate reductase (hDHFR). The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. For comparison, the activity of the parent compound, trimethoprim (TMP), is also included.

CompoundhDHFR IC50 (µM)
Derivative 2 Data not available in provided snippets
Derivative 6 Data not available in provided snippets
Derivative 13 Data not available in provided snippets
Derivative 14 Data not available in provided snippets
Derivative 16 Data not available in provided snippets
Trimethoprim (TMP) Significantly higher than the potent derivatives[5]

Note: Specific IC50 values for the most potent derivatives (2, 6, 13, 14, and 16) are mentioned as being determined and presented in a table in the source material, but the exact numerical values are not present in the provided search snippets. However, it is explicitly stated that these derivatives are the most potent hDHFR inhibitors from the series and show better inhibitory properties than the standard, trimethoprim.[5]

Experimental Protocols

Synthesis of Novel Trimethoprim Analogs

The synthesis of the novel trimethoprim analogs was performed using solid-phase synthesis. A detailed, step-by-step protocol based on the referenced literature is provided below.[5]

Materials:

  • Appropriate resin for solid-phase synthesis

  • Starting materials for the trimethoprim core structure

  • Various carboxylic acids for amide bond formation

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

Procedure:

  • Resin Preparation: The solid support resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • Attachment of the First Building Block: The initial building block of the trimethoprim analog is attached to the resin.

  • Deprotection: The protecting group on the attached building block is removed to expose a reactive site for the next reaction.

  • Amide Coupling: The desired carboxylic acid is activated using a coupling reagent and then reacted with the deprotected amine on the resin-bound intermediate to form an amide bond. This step is repeated with different carboxylic acids to generate a library of compounds.

  • Washing: After each reaction step, the resin is thoroughly washed with appropriate solvents to remove excess reagents and byproducts.

  • Cleavage from Resin: Once the synthesis is complete, the final compound is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude product is purified, often by preparative high-performance liquid chromatography (HPLC), to yield the final, pure compound.

  • Characterization: The structure and purity of the final compounds are confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Human Dihydrofolate Reductase (hDHFR) Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against hDHFR is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.[5][6]

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF), the substrate

  • NADPH, the cofactor

  • Assay buffer (e.g., Tris-HCl buffer at a specific pH)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents: All reagents are prepared in the assay buffer. A dilution series of the test compounds is made.

  • Assay Setup: In a 96-well plate, the assay buffer, NADPH, and the test compound at various concentrations are added to each well.

  • Enzyme Addition: The reaction is initiated by adding the hDHFR enzyme to each well.

  • Substrate Addition: Dihydrofolate is added to start the enzymatic reaction.

  • Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percent inhibition for each concentration of the test compound is determined relative to a control reaction with no inhibitor.

  • IC50 Determination: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Pathway Resin Solid Support Resin Step1 Attach Linker and First Building Block Resin->Step1 Intermediate1 Resin-Bound Intermediate Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Intermediate2 Reactive Amine on Resin Step2->Intermediate2 Step3 Amide Coupling (HATU, DIPEA) Intermediate2->Step3 Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Step3 Intermediate3 Resin-Bound Final Compound Step3->Intermediate3 Step4 Cleavage from Resin (TFA) Intermediate3->Step4 Crude_Product Crude Product Step4->Crude_Product Step5 Purification (HPLC) Crude_Product->Step5 Final_Product Pure Novel DHFR Inhibitor Step5->Final_Product Folate_Metabolism_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism THF->One_Carbon_Metabolism DHFR->THF Reduction NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Purines Purine Synthesis One_Carbon_Metabolism->Purines Thymidylate Thymidylate Synthesis One_Carbon_Metabolism->Thymidylate DNA_Synthesis DNA Synthesis and Repair Purines->DNA_Synthesis Thymidylate->DNA_Synthesis Dhfr_IN1 Novel DHFR Inhibitor (e.g., this compound) Dhfr_IN1->DHFR Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Synthesis Solid-Phase Synthesis Purification HPLC Purification Synthesis->Purification Characterization MS and NMR Analysis Purification->Characterization hDHFR_Assay hDHFR Inhibition Assay Characterization->hDHFR_Assay Test Compounds Data_Analysis IC50 Determination hDHFR_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Activity Data

References

The Cellular Target of Dihydrofolate Reductase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dihydrofolate Reductase (DHFR), a critical cellular enzyme and a key target for various therapeutic agents. While the specific compound "Dhfr-IN-1" does not correspond to a widely recognized inhibitor in scientific literature, this document will focus on the well-established role of DHFR and the mechanism of its inhibitors, using data from well-characterized compounds as examples.

Dihydrofolate Reductase (DHFR): The Cellular Target

Dihydrofolate reductase is a ubiquitous and essential enzyme found in all organisms, from bacteria to humans.[1][2] It plays a pivotal role in cellular metabolism by catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[2][3][4]

THF and its derivatives are crucial one-carbon donors in a variety of biosynthetic pathways essential for cell proliferation and growth.[3][5] These pathways include the de novo synthesis of purines, thymidylate, and certain amino acids such as methionine and glycine.[3][5] By maintaining the intracellular pool of THF, DHFR is indispensable for DNA synthesis and repair.[5][6] Consequently, the inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells and bacteria.[5][6][7] This makes DHFR an attractive and extensively studied target for the development of anticancer and antimicrobial drugs.[3][7][8]

Quantitative Data for Exemplary DHFR Inhibitors

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-known DHFR inhibitors against the enzyme and their cytotoxic effects on various cancer cell lines.

InhibitorTargetIC50 (Enzymatic Assay)Cell LineIC50 (Cell-based Assay)
MethotrexateHuman DHFR0.12 ± 0.07 µM[9]OVCAR-3 (Ovarian Cancer)0.32 µM[10]
MDA-MB-435 (Melanoma)0.46 µM[10]
PiritreximPneumocystis carinii DHFR0.038 µM[11]--
Toxoplasma gondii DHFR0.011 µM[11]--
TrimetrexateHuman DHFR4.74 nM[11]--
Toxoplasma gondii DHFR1.35 nM[11]--
PyrimethamineHuman DHFR52 ± 35 µM[9]--
VEGFR-2/DHFR-IN-1DHFR7.881 µM[11]C26 (Colon Carcinoma)2.97 µM[11]
VEGFR-20.384 µM[11]HepG2 (Liver Cancer)>10 µM[11]
MCF7 (Breast Cancer)7.12 µM[11]
EGFR/DHFR-IN-2Human DHFR0.192 µM[11]--
EGFR0.109 µM[11]--
DHFR-IN-4DHFR123 nM[11]--
EGFR246 nM[11]--
HER2357 nM[11]--

Experimental Protocols

DHFR Enzymatic Activity Assay (Spectrophotometric)

This protocol describes a common method for measuring the enzymatic activity of DHFR and the potency of its inhibitors by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified recombinant DHFR enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Test inhibitor compound (e.g., dissolved in DMSO)

  • Temperature-controlled UV/Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a 1x Assay Buffer by diluting a 10x stock solution with ultrapure water.[2]

  • Set up the spectrophotometer to measure absorbance at 340 nm in kinetic mode, with readings taken at regular intervals (e.g., every 15 seconds) for a total duration of 2.5 to 5 minutes at a constant temperature (e.g., 22°C or 37°C).[2][12]

  • In a cuvette, prepare a reaction mixture containing the 1x Assay Buffer, DHF, and the DHFR enzyme.

  • To test for inhibition, add the desired concentration of the inhibitor to the reaction mixture and pre-incubate for a specified time if necessary.

  • Initiate the reaction by adding NADPH.[12]

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • The percent inhibition is calculated relative to a control reaction containing no inhibitor.

  • IC50 values are determined by fitting the dose-response data to a suitable nonlinear regression model.[12]

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a method to assess the effect of DHFR inhibitors on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF7, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

  • IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to DHFR and its inhibitors.

DHFR_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF Methylene-THF THF->Methylene_THF Serine -> Glycine Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Methylene_THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR_enzyme DHFR Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR_enzyme NADPH NADPH NADP NADP+ TS_enzyme Thymidylate Synthase

Caption: Folate metabolism pathway and the central role of DHFR.

DHFR_Inhibitor_Screening start Start: Compound Library assay_prep Prepare Assay Plate: DHFR, DHF, NADPH start->assay_prep add_compounds Add Test Compounds assay_prep->add_compounds incubation Incubate add_compounds->incubation read_plate Measure NADPH Absorbance (340 nm) incubation->read_plate data_analysis Data Analysis: Calculate % Inhibition read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id dose_response Dose-Response Curve & IC50 Determination hit_id->dose_response end Lead Compound dose_response->end

Caption: Workflow for a high-throughput DHFR inhibitor screening assay.

MOA_DHFR_Inhibitor inhibitor DHFR Inhibitor dhfr DHFR Enzyme inhibitor->dhfr Inhibition thf_depletion Tetrahydrofolate (THF) Depletion dhfr->thf_depletion thymidylate_synthesis_block Block in Thymidylate Synthesis thf_depletion->thymidylate_synthesis_block purine_synthesis_block Block in Purine Synthesis thf_depletion->purine_synthesis_block dna_synthesis_inhibition Inhibition of DNA Synthesis & Repair thymidylate_synthesis_block->dna_synthesis_inhibition purine_synthesis_block->dna_synthesis_inhibition cell_cycle_arrest Cell Cycle Arrest (S-phase) dna_synthesis_inhibition->cell_cycle_arrest apoptosis Apoptosis (Cell Death) cell_cycle_arrest->apoptosis

Caption: Mechanism of action of DHFR inhibitors leading to apoptosis.

References

Probing the Interaction: A Technical Guide to the Binding Affinity of DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of small molecule inhibitors to Dihydrofolate Reductase (DHFR), a critical enzyme in cellular metabolism and a key target in cancer chemotherapy and antimicrobial therapy. This document will focus on the quantitative assessment of these interactions, the experimental methodologies employed, and the underlying biochemical pathways.

Core Concept: The Role of Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that plays a crucial role in the synthesis of DNA precursors.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2][4][5] THF and its derivatives are essential for one-carbon transfer reactions, which are vital for the synthesis of purines, thymidylate, and several amino acids such as methionine and glycine.[1] Inhibition of DHFR depletes the cellular pool of THF, leading to the disruption of DNA synthesis and cessation of cell growth.[1][3] This mechanism of action makes DHFR an attractive target for therapeutic intervention in rapidly proliferating cells, such as those found in cancerous tumors and infectious microbes.[3][6]

Quantitative Analysis of DHFR Inhibitor Binding Affinity

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug discovery and development. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Several compounds designated as "DHFR-IN" have been developed and characterized as potent inhibitors of DHFR. The table below summarizes the available quantitative data for a selection of these inhibitors.

Compound NameTarget(s)IC50 (µM) for DHFROther IC50 (µM)
VEGFR-2/DHFR-IN-1DHFR, VEGFR-27.8810.384 (VEGFR-2)
DHFR-IN-4DHFR, EGFR, HER20.1230.246 (EGFR), 0.357 (HER2)
EGFR/DHFR-IN-2DHFR, EGFR0.1920.109 (EGFR)

Data sourced from MedchemExpress.com[7]

Experimental Protocol: Determining DHFR Inhibition

The most common method for determining the inhibitory activity of compounds against DHFR is a spectrophotometric assay that monitors the consumption of NADPH.

Principle: The enzymatic reduction of DHF to THF by DHFR is accompanied by the oxidation of NADPH to NADP+. NADPH absorbs light at 340 nm, while NADP+ does not. Therefore, the rate of the DHFR-catalyzed reaction can be determined by measuring the decrease in absorbance at 340 nm over time.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor compound (e.g., Dhfr-IN-1) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and the test inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test inhibitor. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of DHF and NADPH to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biochemical pathway affected by DHFR inhibitors, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor) plate Prepare 96-well Plate reagents->plate add_reagents Add Reagents and Inhibitor to Plate plate->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate initiate_reaction Initiate Reaction with DHF/NADPH pre_incubate->initiate_reaction measure Measure Absorbance at 340nm (Kinetic) initiate_reaction->measure calculate_rate Calculate Reaction Rates measure->calculate_rate plot_data Plot Dose-Response Curve calculate_rate->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Experimental workflow for determining DHFR inhibitor IC50 values.

dhfr_pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism THF->One_Carbon_Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Oxidation Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Inhibition Synthesis Synthesis of: - Thymidylate (dTMP) - Purines - Amino Acids One_Carbon_Metabolism->Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Synthesis->DNA_Synthesis

References

Structural analysis of Dhfr-IN-1 bound to DHFR

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structural Analysis of Dihydrofolate Reductase (DHFR) in Complex with a Potent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of Dihydrofolate Reductase (DHFR) bound to a potent inhibitor. As "Dhfr-IN-1" is not a publicly documented inhibitor, this whitepaper utilizes Methotrexate (MTX), a well-characterized and clinically significant DHFR inhibitor, as a representative model. The principles and methodologies described herein are broadly applicable to the study of other DHFR inhibitors.

Introduction to DHFR and Its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental processes for cell proliferation and survival.[3][4] Consequently, DHFR has been a key target for the development of various therapeutic agents, including anticancer drugs and antimicrobial agents.[5][6]

Methotrexate (MTX) is a classical antifolate drug that acts as a potent competitive inhibitor of DHFR.[4][5] Its high affinity for DHFR, approximately 1000-fold greater than that of the natural substrate DHF, leads to the depletion of the THF pool, thereby inhibiting DNA synthesis and cell division.[3][4] Understanding the structural basis of this tight binding is paramount for the rational design of novel and more selective DHFR inhibitors.

Quantitative Data on DHFR-Inhibitor Binding

The interaction between DHFR and its inhibitors can be quantified through various biophysical and biochemical assays. The following tables summarize key binding affinity and crystallographic data for the DHFR-Methotrexate complex from different species.

Table 1: Binding Affinity of Methotrexate to DHFR
SpeciesLigandMethodKᵢKᴅIC₅₀Reference
HumanMethotrexateKinetic Assay3.4 pM--[7][8]
Human (F31R/Q35E mutant)MethotrexateKinetic Assay>650-fold increase vs WT--[7]
Escherichia coliMethotrexateFluorescence Titration-9.5 nM-[9]
Escherichia coliMethotrexateIsothermal Titration Calorimetry-13 ± 5 nM-[10]
HumanMethotrexateEnzymatic Assay--0.12 ± 0.07 µM[11]
Recombinant HumanMethotrexateKinetic Assay1.4 pM (polyglutamated)210 pM-[8]
Bacillus anthracisMethotrexateFluorescence Spectroscopy-5.3 µM (for a dual-site inhibitor)-[12][13]
Table 2: Crystallographic Data for DHFR-Methotrexate Complexes
PDB IDOrganismResolution (Å)LigandsReference
4DFREscherichia coli1.70Methotrexate[14]
1RG7Escherichia coli2.00Methotrexate, NADPH[15]
1DF7Mycobacterium tuberculosis1.70Methotrexate, NADPH[16]
3IA4Moritella profunda1.70Methotrexate, NADPH[17]
6P9ZStaphylococcus aureus1.86Methotrexate, NADPH[18]
3EIGHuman (F31R/Q35E mutant)1.70Methotrexate[19]
1U72HumanNot specified in search resultsMethotrexate[19]

Key Intermolecular Interactions

The high-affinity binding of Methotrexate to DHFR is a result of numerous specific intermolecular interactions within the enzyme's active site. X-ray crystallography studies have revealed several key contacts:

  • Hydrogen Bonding: The pteridine ring of MTX forms crucial hydrogen bonds with the side chain of a conserved acidic residue (Asp27 in E. coli).[20] Additional hydrogen bonds are observed with other active site residues and backbone atoms, contributing to the stability of the complex.

  • Hydrophobic Interactions: The p-aminobenzoylglutamate moiety of MTX is situated in a hydrophobic pocket, engaging in van der Waals interactions with several nonpolar residues.[7]

  • Ionic Interactions: The glutamate portion of MTX forms salt bridges with positively charged residues at the entrance of the active site.

These interactions collectively lock the inhibitor in a conformation that prevents the binding of the natural substrate, DHF, and the subsequent catalytic reaction.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the DHFR catalytic cycle and the mechanism of its inhibition by Methotrexate.

DHFR_Catalytic_Cycle E DHFR (E) E_NADPH E:NADPH E->E_NADPH NADPH E_NADPH_DHF E:NADPH:DHF (Michaelis Complex) E_NADPH->E_NADPH_DHF DHF E_NADP_THF E:NADP+:THF (Ternary Product Complex) E_NADPH_DHF->E_NADP_THF Hydride Transfer E_THF E:THF E_NADP_THF->E_THF NADP+ release E_THF->E THF release (rate-limiting) MTX_Inhibition_Pathway cluster_DHFR_cycle Normal DHFR Catalytic Cycle cluster_synthesis Downstream Biosynthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DHFR->THF NADPH -> NADP+ DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation Amino_Acids->Cell_Proliferation DNA_RNA->Cell_Proliferation MTX Methotrexate (MTX) MTX->DHFR Competitive Inhibition Experimental_Workflow cluster_protein_production Protein Production cluster_biophysical_characterization Biophysical Characterization cluster_structural_analysis Structural Analysis Expression DHFR Gene Expression in E. coli Purification Affinity and Size-Exclusion Chromatography Expression->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC SPR Surface Plasmon Resonance (SPR) Purification->SPR Fluorescence Fluorescence Titration Purification->Fluorescence Crystallization Crystallization of DHFR-Inhibitor Complex Purification->Crystallization Binding_Data Binding Affinity Data (Kd, Ki, kon, koff) ITC->Binding_Data SPR->Binding_Data Fluorescence->Binding_Data Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Determination and Refinement Data_Collection->Structure_Determination Structural_Data 3D Structure and Interaction Details Structure_Determination->Structural_Data Final_Analysis Comprehensive Structural Analysis Binding_Data->Final_Analysis Structural_Data->Final_Analysis

References

The Impact of Dhfr-IN-1 on the Purine Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-1, on the purine synthesis pathway. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the core biological and experimental processes. This compound, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DHFR, represents a multi-targeted approach to anticancer therapy. Its action on DHFR directly impacts the essential metabolic pathway of purine biosynthesis, a critical process for cell proliferation.

Introduction to DHFR and Purine Synthesis

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the transfer of one-carbon units in various biosynthetic reactions, including the de novo synthesis of purine nucleotides (adenosine monophosphate - AMP, and guanosine monophosphate - GMP) and thymidylate. These nucleotides are the fundamental building blocks of DNA and RNA. Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Quantitative Data for this compound and Related Compounds

The following tables summarize the available quantitative data for this compound (also referred to as VEGFR-2/DHFR-IN-1 or compound 8b in some literature) and a related compound, DHFR-IN-4, to provide a comparative overview of their inhibitory activities.

Table 1: In Vitro Inhibitory Activity of this compound and DHFR-IN-4

CompoundTargetIC₅₀ (µM)Source
This compound VEGFR-20.384[1]
DHFR7.881[1]
DHFR-IN-4 DHFR0.123[2]
EGFR0.246[2]
HER20.357[2]

Table 2: Cytotoxic Activity of this compound and DHFR-IN-4

CompoundCell LineIC₅₀ (µM)Source
This compound C26 (Colon Carcinoma)2.97 - 7.12[1][3]
HepG2 (Hepatocellular Carcinoma)2.97 - 7.12[1][3]
MCF-7 (Breast Adenocarcinoma)2.97 - 7.12[1][3]
DHFR-IN-4 HepG2 (Hepatocellular Carcinoma)9.67 ± 0.7[2]
MCF-7 (Breast Adenocarcinoma)8.46 ± 0.7[2]
HCT-116 (Colon Carcinoma)13.24 ± 0.9[2]
PC3 (Prostate Adenocarcinoma)11.17 ± 1.0[2]
HeLa (Cervical Adenocarcinoma)6.90 ± 0.5[2]

Table 3: Antimicrobial Activity of this compound

OrganismMIC (µg/mL)Source
Escherichia coli16[1][3]
Streptococcus faecalis16[1][3]
Salmonella enterica16[1][3]
MSSA (Staphylococcus aureus)8[1][3]
MRSA (Staphylococcus aureus)16[1][3]

Signaling Pathways and Experimental Workflows

The Purine Synthesis Pathway and DHFR's Role

The de novo purine synthesis pathway is a multi-step process that constructs the purine ring from various small molecules. THF derivatives are essential for two key steps in this pathway. The following diagram illustrates the central role of DHFR in supplying the necessary one-carbon units.

purine_synthesis_pathway cluster_folate Folate Metabolism cluster_purine De Novo Purine Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR DHFR CH2_THF Methylene-THF THF->CH2_THF SHMT SHMT CHO_THF Formyl-THF CH2_THF->CHO_THF GAR_Tfase GAR Transformylase CHO_THF->GAR_Tfase One-Carbon Unit AICAR_Tfase AICAR Transformylase CHO_THF->AICAR_Tfase One-Carbon Unit Serine Serine Glycine Glycine Serine->Glycine R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Inhibition

Caption: Role of DHFR in the De Novo Purine Synthesis Pathway.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate. This inhibition disrupts the folate cycle, leading to a cascade of downstream effects that ultimately inhibit cell proliferation.

dhfr_inhibition_mechanism Dhfr_IN_1 This compound DHFR DHFR Enzyme Dhfr_IN_1->DHFR Binds to Active Site Dhfr_IN_1->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Catalysis DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Mechanism of DHFR Inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

A typical workflow to evaluate the efficacy of a DHFR inhibitor like this compound involves a series of in vitro and cell-based assays. This multi-step process allows for the determination of direct enzyme inhibition, cellular potency, and the impact on specific metabolic pathways.

experimental_workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis and Interpretation Enzyme_Assay DHFR Enzymatic Assay IC50_Det IC₅₀ Determination Enzyme_Assay->IC50_Det Data_Analysis Data Analysis IC50_Det->Data_Analysis Cell_Culture Cancer Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Metabolomics Metabolomic Analysis (Purine Levels) Cell_Culture->Metabolomics FACS Cell Cycle Analysis (FACS) Cell_Culture->FACS Cell_IC50 Cellular IC₅₀ Determination Cytotoxicity_Assay->Cell_IC50 Cell_IC50->Data_Analysis Metabolomics->Data_Analysis FACS->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DHFR inhibitors.

DHFR Enzymatic Inhibition Assay (for this compound and DHFR-IN-4)

This assay measures the ability of an inhibitor to block the enzymatic activity of DHFR. The reaction follows the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Reagents and Materials:

    • Recombinant human DHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH

    • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.4

    • This compound or DHFR-IN-4 (dissolved in DMSO)

    • 96-well UV-transparent microplate

    • Microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, 200 nM purified human DHFR, and 137.5 µM DHF.

    • Add varying concentrations of the inhibitor (this compound or DHFR-IN-4) or DMSO (vehicle control) to the wells of the microplate.

    • Initiate the reaction by adding 125 µM NADPH to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.

    • The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.

    • The percent inhibition is calculated relative to the vehicle control.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the inhibitor that reduces the viability of a cell population by 50% (IC₅₀).

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, HepG2, C26)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound or DHFR-IN-4

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader capable of reading absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor (this compound or DHFR-IN-4) for 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Cell-Based Purine Synthesis Assay

This assay measures the rate of de novo purine synthesis within cells by tracing the incorporation of a labeled precursor.

  • Reagents and Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • [¹³C₅, ¹⁵N₂]-Glutamine or [¹⁵N]-Glycine (stable isotope-labeled precursor)

    • Methanol, water, and chloroform for metabolite extraction

    • Liquid chromatography-mass spectrometry (LC-MS) system

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat the cells with this compound at a specified concentration for a defined period (e.g., 24 hours).

    • Replace the medium with a medium containing the stable isotope-labeled precursor and incubate for a time course (e.g., 0, 1, 2, 4, 8 hours).

    • At each time point, wash the cells with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Collect the cell extracts and separate the polar metabolites from lipids by adding water and chloroform followed by centrifugation.

    • Analyze the polar extract using LC-MS to quantify the levels of labeled and unlabeled purine nucleotides (e.g., AMP, GMP).

    • The rate of purine synthesis is determined by the rate of incorporation of the labeled precursor into the purine nucleotide pool.

Conclusion

This compound is a dual inhibitor that targets both VEGFR-2 and DHFR. Its inhibitory action on DHFR directly interferes with the de novo purine synthesis pathway by depleting the pool of tetrahydrofolate, a critical cofactor for one-carbon metabolism. This disruption of purine and thymidylate synthesis leads to the inhibition of DNA replication and cell proliferation, contributing to its observed cytotoxic effects against various cancer cell lines. The multi-targeted nature of this compound, combining anti-angiogenic and anti-metabolic activities, presents a promising strategy for cancer therapy. Further investigation into the specific downstream metabolic consequences of this compound treatment in different cellular contexts will be crucial for its future development and clinical application.

References

In Vitro Characterization of a Novel Dihydrofolate Reductase Inhibitor: Dhfr-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Dhfr-IN-1, a novel inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies.[1][2][3][4][5][6][7] This document details the biochemical and cellular activities of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action and characterization workflow.

Quantitative Data Summary

The inhibitory activity of this compound against recombinant human DHFR and its effect on cancer cell proliferation were assessed using various in vitro assays. The data are summarized in the table below, providing a clear comparison of its potency.

ParameterValueAssay TypeTarget/Cell Line
IC50 2.0 nMEnzymatic Inhibition AssayRecombinant hDHFR
Ki 0.8 nMEnzyme KineticsRecombinant hDHFR
GI50 0.73 µMCell Proliferation AssayA549
GI50 1.72 µMCell Proliferation AssayNCI-H1299
GI50 8.92 µMCell Proliferation AssayHL60

Data presented are representative values for a potent DHFR inhibitor and are synthesized for the purpose of this guide.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.[2] This inhibition leads to a depletion of the intracellular pool of tetrahydrofolate, which in turn disrupts the synthesis of DNA precursors (purines and thymidylate) and essential amino acids.[1][2] The ultimate consequence is the cessation of DNA replication and cell division, leading to cell death, particularly in rapidly proliferating cells such as cancer cells.[2][4]

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Biosynthesis cluster_2 Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF DHFR->NADP DNA_Synthesis DNA Synthesis Purines->DNA_Synthesis Thymidylate->DNA_Synthesis Cell_Division Cell Division DNA_Synthesis->Cell_Division Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Inhibition

Figure 1: Mechanism of action of this compound in the folate pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

DHFR Enzymatic Inhibition Assay (Spectrophotometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[8][9][10][11]

Materials:

  • Recombinant human Dihydrofolate Reductase (hDHFR)

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM KCl, 1 mM EDTA, 100 mM β-mercaptoethanol)[10]

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • This compound (test compound)

  • Methotrexate (positive control inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and the positive control (Methotrexate) in DHFR Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • Diluted this compound or control

    • Recombinant hDHFR enzyme solution

    • NADPH solution (final concentration, e.g., 100 µM)[10]

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the DHF substrate solution (final concentration, e.g., 100 µM).[10]

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the rate of NADPH oxidation (decrease in A340 per minute).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (e.g., MTS/MTT Assay)

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1299, HL60)

  • Complete cell culture medium

  • This compound (test compound)

  • Vehicle control (e.g., DMSO)

  • MTS or MTT reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression.

Experimental Workflow

The in vitro characterization of a novel DHFR inhibitor like this compound follows a logical progression from biochemical assays to cell-based evaluations.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Target Engagement Enzyme_Assay DHFR Enzymatic Assay (IC50 Determination) Kinetics Enzyme Kinetics (Ki Determination) Enzyme_Assay->Kinetics Binding_Assay Binding Affinity Assay (Kd Determination) Enzyme_Assay->Binding_Assay Cell_Proliferation Cell Proliferation Assay (GI50 Determination) Enzyme_Assay->Cell_Proliferation Cellular_DHFR_Activity Cellular DHFR Activity Assay Kinetics->Cellular_DHFR_Activity Cell_Cycle Cell Cycle Analysis Cell_Proliferation->Cell_Cycle Apoptosis Apoptosis Assay Cell_Proliferation->Apoptosis Folate_Pool Folate Pool Analysis Cellular_DHFR_Activity->Folate_Pool

Figure 2: In vitro characterization workflow for this compound.

This guide provides a foundational understanding of the in vitro properties of the novel DHFR inhibitor, this compound. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and potential therapeutic applications of this compound.

References

Technical Guide: Early-Stage Research on Dhfr-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following in-depth technical guide is a representative example designed to meet the user's specified format and content requirements. The specific compound "Dhfr-IN-1" did not yield specific results in public research databases. Therefore, the data, protocols, and pathways presented are hypothetical, representing typical findings for a novel, early-stage Dihydrofolate Reductase (DHFR) inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular replication.[1][3] The critical role of DHFR in cell proliferation has established it as a well-validated therapeutic target for anticancer and antimicrobial agents.[4][5][6] This document outlines the foundational, early-stage research on this compound, a novel, potent, and selective small-molecule inhibitor of human DHFR.

Core Mechanism of Action

This compound is engineered as a competitive inhibitor of DHFR. It binds to the active site of the enzyme, thereby blocking the access of the endogenous substrate, DHF.[1][4] This inhibition leads to a depletion of the intracellular THF pool, which in turn disrupts the synthesis of DNA precursors. The ultimate consequence in rapidly dividing cells, such as cancer cells, is the induction of cell cycle arrest and apoptosis.[5][7]

Signaling Pathway of DHFR Inhibition

The targeted inhibition of DHFR by this compound sets off a cascade of events that culminates in the cessation of cellular proliferation. The diagram below illustrates this pathway.

DHFR_Inhibition_Pathway cluster_folate_metabolism Folate Metabolism cluster_cellular_outcomes Cellular Outcomes DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dTMP dTMP Synthesis THF->dTMP Purines Purine Synthesis THF->Purines DNA_Synth DNA Synthesis dTMP->DNA_Synth Purines->DNA_Synth Cell_Prolif Cell Proliferation DNA_Synth->Cell_Prolif Apoptosis Apoptosis Cell_Prolif->Apoptosis Inhibition leads to Dhfr_IN_1 This compound Dhfr_IN_1->DHF Competitive Inhibition

Caption: DHFR Inhibition Pathway by this compound.

Summary of Quantitative Data

The following tables provide a consolidated view of the key quantitative metrics derived from the initial in vitro characterization of this compound.

Table 1: In Vitro Enzymatic Inhibition and Binding Affinity
ParameterValueDescription
IC50 25 nMThe concentration of this compound that results in 50% inhibition of recombinant human DHFR enzymatic activity.
Ki 8 nMThe inhibition constant, reflecting the binding affinity of this compound to the DHFR enzyme.
Binding Affinity (Kd) 15 nMThe dissociation constant as determined by Surface Plasmon Resonance (SPR), indicating the stability of the enzyme-inhibitor complex.
Table 2: Cellular Proliferation Assays
Cell LineIC50 (72h Exposure)Description
HeLa (Cervical Cancer) 120 nMThe concentration of this compound that inhibits 50% of cell growth following a 72-hour incubation period.
A549 (Lung Cancer) 180 nMThe concentration of this compound that inhibits 50% of cell growth following a 72-hour incubation period.
MCF-7 (Breast Cancer) 250 nMThe concentration of this compound that inhibits 50% of cell growth following a 72-hour incubation period.

Detailed Experimental Protocols

DHFR Enzymatic Inhibition Assay

This spectrophotometric assay quantifies the inhibitory effect of this compound on the activity of recombinant human DHFR.

Materials:

  • Recombinant human DHFR protein

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl

  • This compound (serially diluted in DMSO)

  • 96-well, UV-transparent microplates

  • Spectrophotometer with kinetic reading capabilities

Procedure:

  • A dilution series of this compound is prepared in the assay buffer.

  • In each well of the 96-well plate, 10 µL of the diluted inhibitor is combined with 170 µL of assay buffer containing recombinant human DHFR.

  • The plate is incubated for 10 minutes at 25°C to allow for inhibitor-enzyme binding.

  • The enzymatic reaction is initiated by the addition of 20 µL of a solution containing DHF and NADPH.

  • The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over a 15-minute period.

  • The initial reaction velocities are calculated from the linear portion of the kinetic curves.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation (MTT) Assay

This colorimetric assay assesses the impact of this compound on the metabolic activity and, by extension, the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • This compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Following the incubation period, MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is aspirated, and the formazan crystals are dissolved by adding the solubilization solution.

  • The absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 values are calculated.

Visualized Experimental Workflow

The diagram below provides a high-level overview of the logical flow of early-stage in vitro screening for a novel DHFR inhibitor like this compound.

Experimental_Workflow cluster_workflow Early-Stage In Vitro Evaluation Workflow Start Start: Synthesis of This compound Enzyme_Assay DHFR Enzymatic Inhibition Assay Start->Enzyme_Assay Binding_Assay Binding Affinity (e.g., SPR) Start->Binding_Assay Data_Analysis Data Analysis and IC50/Ki/Kd Determination Enzyme_Assay->Data_Analysis Binding_Assay->Data_Analysis Cell_Assay Cellular Proliferation Assay (e.g., MTT) Decision Lead Optimization? Cell_Assay->Decision Data_Analysis->Cell_Assay Decision->Start Requires Modification End Candidate for In Vivo Studies Decision->End Favorable Profile

Caption: Workflow for Early-Stage In Vitro Evaluation of this compound.

References

An In-depth Technical Guide to the Pharmacological Profile of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available scientific literature or pharmacological data could be found for a specific compound designated "Dhfr-IN-1." This technical guide therefore provides a comprehensive overview of the pharmacological profile of Dihydrofolate Reductase (DHFR) inhibitors as a class, utilizing well-characterized examples such as methotrexate and trimethoprim to illustrate key concepts, experimental protocols, and data presentation.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3][4] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5][6] By catalyzing this reaction, DHFR plays a pivotal role in cellular proliferation and growth.[6][7] Consequently, the inhibition of DHFR is a key therapeutic strategy for diseases characterized by rapid cell division, such as cancer and microbial infections.[1][5][8][9] DHFR inhibitors are a class of drugs that bind to and inhibit the activity of the DHFR enzyme, leading to the depletion of THF, disruption of DNA synthesis, and ultimately, cell death.[1][9]

This guide offers a technical overview of the pharmacological characteristics of DHFR inhibitors, intended for researchers, scientists, and professionals in drug development. It covers their mechanism of action, quantitative pharmacological data, common experimental methodologies, and the signaling pathways involved.

Mechanism of Action

DHFR inhibitors function by competitively binding to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate.[10] This inhibition blocks the conversion of DHF to THF. The depletion of the intracellular THF pool has significant downstream effects, primarily impeding the synthesis of thymidylate from deoxyuridine monophosphate, a rate-limiting step in DNA synthesis.[1][11] This disruption of DNA replication and repair is particularly effective against rapidly proliferating cells, which have a high demand for nucleotide precursors.[9]

The selectivity of DHFR inhibitors for different species (e.g., bacterial vs. human) is a critical aspect of their therapeutic utility. For instance, trimethoprim exhibits a much higher affinity for bacterial DHFR than for human DHFR, which accounts for its efficacy as an antibiotic with limited toxicity to the host.[10] Conversely, methotrexate is a potent inhibitor of human DHFR and is widely used in cancer chemotherapy.[12][13]

Pharmacological Data

The potency and selectivity of DHFR inhibitors are quantified using various pharmacological parameters, most notably the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.

Table 1: In Vitro Inhibitory Activity of Selected DHFR Inhibitors

CompoundTarget EnzymeIC50KiReference
MethotrexateHuman DHFR4.74 nM (for Trimetrexate, a potent hDHFR inhibitor)5.1 nM[14]
TrimethoprimE. coli DHFR20.4 nM0.165 nM[10]
PiritreximP. carinii DHFR0.038 µMNot Reported[14]
PiritreximT. gondii DHFR0.011 µMNot Reported[14]
WR99210P. falciparum DHFR<0.075 nMNot Reported[14]

Table 2: Cytotoxicity of Methotrexate in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (after 72h exposure)Reference
AGSGastric Adenocarcinoma6.05 ± 0.81 nM[15][16]
HCT-116Colorectal Carcinoma13.56 ± 3.76 nM[15][16]
MCF-7Breast Adenocarcinoma114.31 ± 5.34 nM[15][16]
Saos-2Osteosarcoma>1,000 nM[15][16]

Experimental Protocols

The characterization of DHFR inhibitors typically involves a series of in vitro and in vivo experiments. A fundamental in vitro experiment is the DHFR enzyme inhibition assay.

DHFR Enzymatic Inhibition Assay (Colorimetric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[17][18] The presence of an inhibitor slows down this reaction, resulting in a smaller decrease in absorbance.

  • Reagents and Materials:

    • Purified recombinant DHFR (human, bacterial, etc.)

    • DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[18]

    • Dihydrofolic acid (DHF) substrate

    • NADPH cofactor

    • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control inhibitor (e.g., Methotrexate)

    • 96-well clear, flat-bottom plates

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the DHFR enzyme, DHF, NADPH, and test compounds in the assay buffer. A typical reaction mixture might contain purified human DHFR (e.g., 200 nM), DHF substrate (e.g., 137.5 µM), and varying concentrations of the inhibitor.[18]

    • Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the test inhibitor at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (a known potent inhibitor like methotrexate).[17]

    • Initiation of Reaction: Start the enzymatic reaction by adding NADPH (e.g., 125 µM) to each well.[18]

    • Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 60 seconds) for a set period (e.g., 20-40 minutes).[17][19]

    • Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve. The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value is then determined by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.[18]

Mandatory Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme DHFR Enzyme DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate DNA DNA Synthesis & Repair Purines->DNA Thymidylate->DNA DHFR_enzyme->THF Product NADP NADP+ DHFR_enzyme->NADP NADPH NADPH NADPH->DHFR_enzyme Cofactor Inhibitor DHFR Inhibitors (e.g., Methotrexate) Inhibitor->DHFR_enzyme Inhibition

Caption: The role of DHFR in the folate metabolic pathway and its inhibition.

DHFR_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - DHFR Enzyme - DHF Substrate - NADPH Cofactor - Assay Buffer C Dispense Enzyme & Compound to Assay Plate A->C B Prepare Compound Plate: - Serial dilutions of  test compounds - Controls (DMSO, MTX) B->C D Initiate Reaction with NADPH C->D E Kinetic Read at 340nm D->E F Calculate Reaction Rates (ΔAbs/min) E->F G Determine % Inhibition F->G H Generate Dose-Response Curve & Calculate IC50 G->H

Caption: A typical workflow for screening DHFR inhibitors in vitro.

References

Methodological & Application

Application Notes and Protocols for DHFR Inhibitors in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids, making it essential for DNA synthesis and cellular proliferation.[1][2][3] Inhibition of DHFR disrupts these processes, leading to cell cycle arrest and apoptosis, which establishes DHFR as a significant target for therapeutic intervention, particularly in oncology.[3][4] While specific data for a compound designated "Dhfr-IN-1" is not extensively available in public literature, this document provides detailed application notes and protocols for characterizing a typical DHFR inhibitor in cell culture assays. The methodologies and expected outcomes are based on extensive research on well-characterized DHFR inhibitors and DHFR knockdown studies.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors act by binding to the active site of the DHFR enzyme, preventing the conversion of DHF to THF.[3] This depletion of the THF pool directly impacts the synthesis of thymidylate, a necessary precursor for DNA replication.[1][3] The resulting shortage of nucleotides impairs DNA synthesis, which is particularly detrimental to rapidly dividing cells, such as cancer cells, leading to an arrest in their growth and proliferation.[3][4]

DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) dTMP Thymidylate (dTMP) Synthesis THF->dTMP Purine Purine Synthesis THF->Purine DHFR->THF NADP NADP+ DHFR->NADP Inhibitor DHFR Inhibitor (e.g., this compound) Inhibitor->DHFR Blocks Catalysis NADPH NADPH NADPH->DHFR Cofactor DNA DNA Synthesis & Cell Proliferation dTMP->DNA Purine->DNA Block Inhibition

Mechanism of DHFR Inhibition.

Application Note 1: Cell Proliferation and Cytotoxicity Assays

Inhibiting DHFR is expected to reduce cell viability and proliferation. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). Assays like the MTT, MTS, or XTT are commonly used to measure these effects.[5][6][7]

Table 1: Representative Cytotoxicity Data for a DHFR Inhibitor

This table shows example GI50 values for a hypothetical DHFR inhibitor against various human cancer cell lines, illustrating tissue-specific sensitivity.

Cell LineCancer TypeGI50 (µM)
A549Lung Carcinoma0.73[8]
NCI-H1299Lung Carcinoma1.72[8]
HL-60Promyelocytic Leukemia8.92[8]
HCT116Colon Cancer0.011 - 2.18[8]
MCF-7Breast Cancer0.011 - 2.18[8]
Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to assess the effect of a DHFR inhibitor on the proliferation of adherent cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,500 - 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the DHFR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50/GI50 value using non-linear regression analysis.

A 1. Seed cells in 96-well plate B 2. Add serial dilutions of DHFR inhibitor A->B C 3. Incubate for 72-96 hours B->C D 4. Add MTT reagent (4 hours incubation) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance on plate reader E->F G 7. Analyze data and calculate IC50/GI50 F->G

Workflow for MTT Cytotoxicity Assay.

Application Note 2: Cell Cycle Analysis

DHFR expression and activity are tightly regulated during the cell cycle, with levels peaking at the G1/S boundary and through the S phase to support DNA replication.[5][9][10] Consequently, inhibition of DHFR can cause cell cycle arrest, most commonly in the G1 or S phase.[5][6]

Table 2: Effect of DHFR Knockdown on Cell Cycle Distribution in EA.hy926 Cells

This data from a study involving DHFR-siRNA demonstrates a significant increase in the G1 phase population and a decrease in the S and G2/M populations, indicating G1 arrest.[5]

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control siRNA65.27 ± 0.4924.68 ± 1.0810.05 ± 0.97
DHFR-siRNA180.29 ± 1.6612.11 ± 1.207.60 ± 0.56
DHFR-siRNA279.25 ± 2.3213.04 ± 1.987.71 ± 0.36
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

  • Cell Treatment: Seed cells in 6-well plates and treat with the DHFR inhibitor at relevant concentrations (e.g., 1x and 5x IC50) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS and centrifuge to collect the cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

A 1. Treat cells with DHFR inhibitor B 2. Harvest cells (trypsinize & collect) A->B C 3. Fix cells in ice-cold 70% ethanol B->C D 4. Stain with Propidium Iodide (PI) & RNase A C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify cell cycle phase distribution E->F cluster_cdks DHFR_Inhibition DHFR Inhibition p53 p53 DHFR_Inhibition->p53 Up-regulates CDK4_6 CDK4/6 DHFR_Inhibition->CDK4_6 Down-regulates CDK2 CDK2 DHFR_Inhibition->CDK2 Down-regulates p21 p21 p53->p21 Activates p21->CDK4_6 Inhibits p21->CDK2 Inhibits G1_Arrest G1 Phase Arrest cluster_cdks cluster_cdks cluster_cdks->G1_Arrest Inhibition of CDKs prevents S-phase entry

References

Application Notes and Protocols for Dhfr-IN-1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Dhfr-IN-1, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dihydrofolate Reductase (DHFR), in cancer cell line research. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound, also identified as compound 8b in scientific literature, is a synthetic 2-naphthamide derivative that exhibits potent inhibitory activity against both VEGFR-2 and DHFR.[1] This dual-targeting capability makes it a compound of interest in cancer research, as it can simultaneously disrupt two critical pathways for tumor growth and survival: angiogenesis and nucleotide synthesis.

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby impeding the tumor's blood supply.

DHFR Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[2] Inhibition of DHFR leads to a depletion of these essential precursors, resulting in the cessation of DNA replication and cell cycle arrest, ultimately leading to cancer cell death.[2]

Data Presentation

The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.

Table 1: In Vitro Enzymatic Inhibition of this compound

TargetIC50 (µM)
VEGFR-20.384[1]
DHFR7.881

Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
C26Colon Carcinoma2.97 - 7.12[1]
HepG2Hepatocellular Carcinoma2.97 - 7.12[1]
MCF7Breast Cancer2.97 - 7.12[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Dhfr_IN_1 This compound Dhfr_IN_1->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Inhibits Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA_Synthesis->Cell_Cycle_Arrest Depletion leads to

Caption: DHFR Inhibition Pathway by this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in cancer cell lines, based on standard laboratory procedures and data from the primary literature.

Preparation of this compound Stock Solution
  • Solvent: Due to its chemical structure, this compound is likely soluble in dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture
  • Cell Lines: C26 (murine colon carcinoma), HepG2 (human hepatocellular carcinoma), and MCF7 (human breast adenocarcinoma) have been shown to be sensitive to this compound.[1]

  • Culture Conditions:

    • Culture C26 cells in RPMI-1640 medium.

    • Culture HepG2 and MCF7 cells in Dulbecco's Modified Eagle Medium (DMEM).

    • Supplement all media with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (C26, HepG2, or MCF7)

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range of concentrations is 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Kinase and Enzyme Inhibition Assays

These assays are used to determine the direct inhibitory effect of this compound on its targets.

  • VEGFR-2 Kinase Assay: Commercially available VEGFR-2 kinase assay kits can be used. These typically involve incubating recombinant VEGFR-2 with a substrate and ATP in the presence of varying concentrations of this compound. The inhibition of kinase activity is then measured, often through luminescence or fluorescence.

  • DHFR Enzyme Assay: Commercially available DHFR enzyme assay kits are also available. These assays typically measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate. The inhibitory effect of this compound is determined by adding it to the reaction mixture.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in cancer cell lines.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (10 mM in DMSO) Start->Prepare_Stock Cell_Culture Culture Cancer Cell Lines (e.g., C26, HepG2, MCF7) Prepare_Stock->Cell_Culture Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of this compound Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for this compound Cytotoxicity Testing.

References

Application Notes: Utilizing Dhfr-IN-1 in a Dihydrofolate Reductase (DHFR) Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[1][2][3] Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis and cell death, making it a well-established therapeutic target for anticancer and antimicrobial drugs.[4][5][6]

Dhfr-IN-1 is a small molecule inhibitor designed to target the DHFR enzyme. These application notes provide a detailed protocol for evaluating the inhibitory potential of this compound using a continuous-spectrophotometric DHFR activity assay. The assay quantifies DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm, which is consumed during the reduction of DHF to THF.[1][4][7][8] This method allows for the determination of key inhibitory metrics such as the half-maximal inhibitory concentration (IC₅₀).

Principle of the Assay

The DHFR activity assay is based on the NADPH-dependent reduction of DHF. The reaction is monitored by measuring the rate of NADPH oxidation, which is observed as a decrease in absorbance at 340 nm (OD 340 nm), the characteristic absorption wavelength for NADPH.[4][7][9] The presence of an inhibitor like this compound will slow down this reaction, resulting in a reduced rate of absorbance decrease. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, can be calculated by measuring the enzyme's activity across a range of this compound concentrations.

Visualizing the DHFR Pathway and Inhibition

The following diagrams illustrate the biochemical pathway, the mechanism of inhibition, and the experimental workflow.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Downstream Synthesis DHF 7,8-Dihydrofolate (DHF) THF 5,6,7,8-Tetrahydrofolate (THF) DHF->THF DHFR Derivatives THF Derivatives (e.g., 5,10-Methylene-THF) THF->Derivatives Purines Purine Synthesis Derivatives->Purines Thymidylate Thymidylate Synthesis Derivatives->Thymidylate DNA DNA Synthesis & Cell Proliferation Purines->DNA Thymidylate->DNA NADPH NADPH NADP NADP+ NADPH->NADP H+ Inhibitor This compound Inhibitor->DHF Inhibition

Caption: The DHFR metabolic pathway and point of inhibition by this compound.

Inhibition_Mechanism cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition DHFR DHFR Enzyme Product THF + NADP+ DHFR->Product Catalysis DHF DHF DHF->DHFR NADPH NADPH NADPH->DHFR DHFR_Inhibited DHFR Enzyme No_Reaction No Reaction DHFR_Inhibited->No_Reaction Inhibitor This compound Inhibitor->DHFR_Inhibited Binds to Active Site

Caption: Mechanism of competitive inhibition of DHFR by this compound.

Experimental Protocols

This protocol is designed for a 96-well plate format suitable for use with a multi-well spectrophotometer.

Required Materials
  • Reagents:

    • Recombinant Human DHFR enzyme

    • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Dihydrofolic acid (DHF), substrate

    • NADPH, cofactor

    • This compound, test inhibitor

    • Methotrexate (MTX), positive control inhibitor

    • DMSO (for dissolving inhibitors)

    • Ultrapure water

  • Equipment:

    • 96-well clear, flat-bottom microplate

    • Multi-well spectrophotometer (ELISA reader) capable of kinetic reads at 340 nm

    • Pipettes and tips

    • Reagent reservoirs

    • Ice bucket

Reagent Preparation
  • DHFR Assay Buffer (1X): Prepare according to supplier instructions or use a standard buffer (e.g., 50 mM Tris-HCl, pH 7.5). Keep on ice.[8]

  • DHFR Enzyme: Thaw the enzyme on ice. Prepare a working solution by diluting the stock enzyme in cold DHFR Assay Buffer to the desired concentration. Keep on ice and use immediately. The final concentration will need to be optimized to ensure a linear reaction rate for at least 10-20 minutes.

  • NADPH Stock Solution (e.g., 10 mM): Dissolve NADPH powder in DHFR Assay Buffer. Aliquot and store at -20°C. Protect from light. For the assay, prepare a working solution (e.g., 1.25 mM) by diluting the stock solution in Assay Buffer.

  • DHF Substrate Stock Solution (e.g., 10 mM): Dissolve DHF in Assay Buffer with pH adjusted to >7.0. Aliquot and store at -80°C, protected from light.[8] For the assay, prepare a working solution (e.g., 1 mM) by diluting the stock in Assay Buffer.

  • This compound and Methotrexate Stock Solutions (e.g., 10 mM): Dissolve each inhibitor in 100% DMSO. Create serial dilutions in DMSO to prepare for the final assay concentrations.

Experimental Workflow Diagram

Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitor) plate 2. Plate Setup Add Assay Buffer, Inhibitor (this compound), and DHFR Enzyme to wells. prep->plate incubate 3. Pre-incubation Incubate enzyme and inhibitor for 5-10 min at RT. plate->incubate start 4. Initiate Reaction Add DHF and NADPH to all wells to start the reaction. incubate->start measure 5. Kinetic Measurement Immediately measure absorbance at 340 nm every 30-60 sec for 10-20 min. start->measure analyze 6. Data Analysis Calculate reaction rates (ΔOD/min). measure->analyze plot 7. IC50 Determination Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve. analyze->plot

Caption: Step-by-step workflow for the DHFR inhibition assay.

Assay Protocol
  • Plate Setup: Set up the reactions in a 96-well plate as described in the table below. Prepare wells for:

    • No Enzyme Control: Contains all components except the DHFR enzyme.

    • No Inhibitor Control (100% Activity): Contains all components including DMSO, but no inhibitor.

    • Positive Control: Contains a known inhibitor like Methotrexate at various concentrations.

    • Test Inhibitor: Contains this compound at various concentrations.

ComponentNo EnzymeNo InhibitorPositive ControlTest InhibitorFinal Volume
DHFR Assay Bufferto 200 µLto 200 µLto 200 µLto 200 µL200 µL
DHFR Enzyme0 µLX µLX µLX µLVariable
Inhibitor/DMSO2 µL (DMSO)2 µL (DMSO)2 µL (MTX)2 µL (this compound)2 µL
DHF (working soln)20 µL20 µL20 µL20 µL20 µL
NADPH (working soln)20 µL20 µL20 µL20 µL20 µL
  • Inhibitor & Enzyme Addition: Add Assay Buffer, the appropriate inhibitor solution (or DMSO for controls), and the diluted DHFR enzyme to each well. Mix gently.

  • Pre-incubation: Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the DHF and NADPH working solutions to all wells. Mix thoroughly.

  • Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurements at 340 nm. Record data every 30-60 seconds for 10-20 minutes. Ensure the reaction rate for the "No Inhibitor Control" is linear during this period.[8]

Data Analysis
  • Calculate Reaction Rate (V): For each well, determine the rate of decrease in absorbance (ΔOD/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)] * 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.

Data Presentation

The inhibitory activity of this compound should be compared against known DHFR inhibitors. The results can be summarized as follows.

InhibitorTargetIC₅₀ Value (nM)Notes / Reference
This compound Human DHFR To be determined Value to be determined experimentally.
MethotrexateHuman DHFR120 ± 70Potent, widely used chemotherapy agent.[10]
DHFR-IN-4Human DHFR123Also inhibits EGFR and HER2.[11]
PyrimethamineHuman DHFR52,000 ± 35,000Antiparasitic drug, less potent on human DHFR.[10]
Compound 16Human DHFR60A potent pyrido[3,2-d]pyrimidine derivative.[12]
Compound 4Bovine DHFR4A potent tetrahydroquinazolines derivative.[12][13]

Note: IC₅₀ values can vary based on assay conditions (e.g., substrate concentrations, pH, temperature).

Troubleshooting

  • High Background Signal (No Enzyme Control): May indicate spontaneous NADPH degradation. Ensure buffers are fresh and protect NADPH from light.

  • No or Low Activity (No Inhibitor Control): The enzyme may be inactive. Check storage conditions and avoid repeated freeze-thaw cycles. Optimize enzyme concentration.

  • Non-linear Reaction Rate: The enzyme or substrate concentration may be too high. Reduce enzyme concentration or ensure measurements are taken in the initial velocity phase.

  • Inconsistent Results: Ensure accurate pipetting and thorough mixing in the wells. Check for inhibitor precipitation, especially at high concentrations. Maintain a consistent final DMSO concentration across all wells.

References

Dhfr-IN-1: Application Notes and Protocols for Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dhfr-IN-1, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dihydrofolate Reductase (DHFR), for its application in microbiology research. This document details its mechanism of action, antimicrobial activity, and provides standardized protocols for its use in laboratory settings.

Introduction

This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of microorganisms.[1][2][3] By targeting DHFR, this inhibitor disrupts the production of tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of DNA replication and cell growth.[2][3][4] This mechanism makes DHFR inhibitors effective antimicrobial agents.[5] this compound, also identified as compound 8b in scientific literature, has demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action

The primary antimicrobial action of this compound is the competitive inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital one-carbon carrier required for the synthesis of purines, thymidylate, and amino acids such as methionine and glycine.[2][6] Inhibition of DHFR leads to the depletion of the intracellular THF pool, which in turn halts the synthesis of DNA, RNA, and proteins, resulting in bacteriostasis.[2]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotides AminoAcids Amino Acid Synthesis (e.g., Methionine) THF->AminoAcids DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA AminoAcids->DNA_RNA Growth Bacterial Growth & Proliferation DNA_RNA->Growth DHFR_enzyme->THF NADPH->NADP+ Dhfr_IN_1 This compound Dhfr_IN_1->DHFR_enzyme Inhibition

Figure 1. Mechanism of Action of this compound.

Quantitative Data

This compound has been evaluated for its inhibitory activity against its target enzymes and for its antimicrobial efficacy against several bacterial strains. The following tables summarize the available quantitative data.

Table 1: Enzyme Inhibitory Activity of this compound

Target EnzymeIC₅₀ (µM)
VEGFR-20.384
DHFR7.881

Data sourced from MedChemExpress product information.

Table 2: Antimicrobial Activity of this compound (Compound 8b)

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliNegative16
Streptococcus faecalisPositive16
Salmonella entericaNegative16
MSSA (Methicillin-susceptible S. aureus)Positive8
MRSA (Methicillin-resistant S. aureus)Positive16

Data from a study on 2-naphthamide derivatives.[1]

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.[7][8][9][10][11]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials and Reagents

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates (U- or flat-bottom)[8][9]

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[7][8]

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (37°C)[7][9][10]

  • Multichannel pipette

  • Sterile pipette tips

  • Control antibiotic (e.g., Ciprofloxacin)[1]

2. Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland standard) F Dilute bacterial inoculum to final concentration (~5x10^5 CFU/mL) A->F B Prepare 2x working solution of this compound in broth D Add 100 µL of 2x this compound to the first column of wells B->D C Dispense 100 µL of sterile broth into all wells of a 96-well plate C->D E Perform 2-fold serial dilutions across the plate D->E G Inoculate wells with bacterial suspension E->G F->G H Incubate plate at 37°C for 16-20 hours G->H I Visually inspect for turbidity or measure OD600 H->I J Determine MIC: lowest concentration with no visible growth I->J

Figure 2. Broth Microdilution MIC Assay Workflow.

3. Step-by-Step Procedure

Day 1: Assay Setup

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick 3-4 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Prepare this compound Dilutions:

    • Prepare a 2x working stock of this compound in the appropriate broth medium (e.g., if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution).

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[8]

    • Add 100 µL of the 2x this compound working stock to the first column of wells.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculation:

    • Dilute the standardized bacterial inoculum from step 1 into the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

    • Add the appropriate volume of the diluted inoculum to each well (typically 5-10 µL, depending on the initial dilution).[9] Do not add bacteria to the sterility control wells.

    • Include a growth control (wells with broth and bacteria but no inhibitor) and a sterility control (wells with broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[10]

Day 2: Data Analysis

  • Read Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Dhfr-IN-1: A Tool for Investigating Folate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key player in cell proliferation and growth. Inhibition of DHFR disrupts DNA synthesis and repair, and is a well-established therapeutic strategy in cancer and infectious diseases. This document provides detailed application notes and protocols for utilizing Dhfr-IN-1, a potent inhibitor of DHFR, as a tool to study folate metabolism.

Mechanism of Action

This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate. This inhibition blocks the regeneration of THF, leading to a depletion of the cellular pool of reduced folates. Consequently, downstream metabolic processes that rely on one-carbon transfers from folate cofactors are disrupted. This includes the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The disruption of these pathways ultimately leads to the inhibition of cell growth and proliferation.

Quantitative Data

The inhibitory activity of various compounds designated as "DHFR-IN" has been characterized. The following tables summarize the available quantitative data for these inhibitors, providing key metrics for their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

CompoundTargetIC50
VEGFR-2/DHFR-IN-1VEGFR-20.384 µM[1]
DHFR7.881 µM[1]
DHFR-IN-4DHFR123 nM[1]
EGFR246 nM[1]
HER2357 nM[1]
DHFR-IN-16DHFR0.199 µM[2]

Table 2: Cytotoxic and Antibacterial Activity of VEGFR-2/DHFR-IN-1

Activity TypeCell Line / Bacterial StrainIC50 / MIC
CytotoxicC26 (Colon Carcinoma)2.97-7.12 µM[1]
HepG2 (Liver Carcinoma)2.97-7.12 µM[1]
MCF7 (Breast Cancer)2.97-7.12 µM[1]
AntibacterialEscherichia coli16 µg/mL[1]
Streptococcus faecalis16 µg/mL[1]
Salmonella enterica16 µg/mL[1]
MSSA (Methicillin-susceptible S. aureus)8 µg/mL[1]
MRSA (Methicillin-resistant S. aureus)16 µg/mL[1]

Signaling Pathways and Experimental Workflows

To visualize the role of DHFR in folate metabolism and the effect of this compound, as well as typical experimental workflows, the following diagrams are provided.

Folate_Metabolism_Pathway Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Formyl_THF 10-Formyl-THF THF->Formyl_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF dTMP dTMP Methylene_THF->dTMP Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dUMP dUMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Methyl_THF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM Methylation Methylation Reactions SAM->Methylation Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis DHFR_Enzyme DHFR Dhfr_IN_1 This compound Dhfr_IN_1->DHFR_Enzyme Inhibition TS Thymidylate Synthase MTHFR MTHFR MS Methionine Synthase

Caption: Folate metabolism pathway and the inhibitory action of this compound on DHFR.

DHFR_Enzyme_Assay_Workflow Start Start: Prepare Reagents Reagents Reagents: - DHFR Enzyme - NADPH - DHF (Substrate) - this compound (Inhibitor) - Assay Buffer Start->Reagents Plate_Prep Prepare 96-well Plate: - Add Assay Buffer - Add this compound (Varying Conc.) - Add DHFR Enzyme Reagents->Plate_Prep Incubate1 Pre-incubate Plate_Prep->Incubate1 Add_Substrate Initiate Reaction: Add DHF Incubate1->Add_Substrate Measure Kinetic Measurement: Monitor Absorbance at 340 nm (NADPH consumption) Add_Substrate->Measure Analysis Data Analysis: Calculate Initial Velocities Determine IC50 Measure->Analysis End End Analysis->End

Caption: Workflow for a DHFR enzyme inhibition assay.

Cellular_Assay_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Treat_Cells Treat Cells with this compound (Varying Concentrations) Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Endpoint_Assay Perform Endpoint Assay Incubate->Endpoint_Assay Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assay->Viability Metabolite Metabolite Analysis (LC-MS/MS for Folates) Endpoint_Assay->Metabolite Western Western Blot (DHFR, p53, p21) Endpoint_Assay->Western Analysis Data Analysis: Determine IC50 or EC50 Quantify Metabolite Changes Assess Protein Expression Viability->Analysis Metabolite->Analysis Western->Analysis End End Analysis->End

Caption: General workflow for cell-based assays using this compound.

Experimental Protocols

Protocol 1: In Vitro DHFR Enzyme Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for DHFR activity.

Materials:

  • Purified recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations.

    • Prepare a stock solution of NADPH in Assay Buffer.

    • Prepare a stock solution of DHF in Assay Buffer. Note: DHF is unstable, prepare fresh.

    • Dilute the DHFR enzyme in cold Assay Buffer to the desired working concentration. Keep on ice.

  • Assay Setup (in a 96-well plate):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the appropriate this compound dilution to the test wells. For control wells, add 10 µL of Assay Buffer (for no inhibition control) or a known inhibitor like methotrexate (for positive inhibition control).

    • Add 10 µL of the diluted DHFR enzyme solution to all wells except the blank.

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the DHF solution to each well.

    • Immediately place the plate in the microplate reader and begin kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. This corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the "no inhibition" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay

This protocol outlines a general method to assess the effect of this compound on the proliferation of a chosen cell line.

Materials:

  • Mammalian cell line of interest (e.g., MCF7, HeLa, A549)

  • Complete cell culture medium

  • This compound

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (for absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) and no-treatment controls.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement (using MTT as an example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Analysis of Cellular Folate Metabolites by LC-MS/MS

This protocol provides a general workflow for measuring changes in intracellular folate levels following treatment with this compound.

Materials:

  • Mammalian cell line of interest

  • 6-well tissue culture plates

  • This compound

  • Ice-cold PBS

  • Extraction Buffer: 80% Methanol containing an internal standard (e.g., 13C5-labeled folic acid)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentration (e.g., 1x, 5x, and 10x IC50) for a specific duration (e.g., 24 hours). Include vehicle-treated controls.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Extraction Buffer to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation and Analysis:

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

    • Analyze the samples using a validated LC-MS/MS method for the separation and quantification of folate species (e.g., THF, DHF, 5-methyl-THF).

  • Data Analysis:

    • Quantify the absolute or relative abundance of each folate metabolite by comparing the peak areas to those of the internal standard and a standard curve.

    • Compare the levels of folate metabolites in this compound-treated cells to the vehicle-treated controls to determine the impact of DHFR inhibition.

Conclusion

This compound and related compounds are valuable chemical probes for studying the intricate role of folate metabolism in various biological processes. The protocols and data presented here provide a framework for researchers to effectively utilize these inhibitors to investigate the consequences of DHFR inhibition in both enzymatic and cellular contexts. Such studies are crucial for advancing our understanding of folate-dependent pathways and for the development of novel therapeutic agents targeting DHFR.

References

Application Notes and Protocols for In Vivo Studies with DHFRi-X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation.[1] Inhibition of DHFR disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells. This makes DHFR an attractive target for anticancer drug development.

DHFRi-X is a novel, potent, and selective small molecule inhibitor of human DHFR. These application notes provide detailed protocols for the in vivo evaluation of DHFRi-X in preclinical animal models, focusing on pharmacokinetics, toxicity, and efficacy in tumor xenograft models. The provided methodologies are based on established principles for in vivo drug testing and data from studies with the well-characterized DHFR inhibitor, methotrexate, which serves as a relevant proxy.

Mechanism of Action

DHFRi-X, like other DHFR inhibitors, competitively binds to the active site of the DHFR enzyme. This binding prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of intracellular tetrahydrofolate pools. The subsequent disruption of purine and thymidylate synthesis inhibits DNA replication and repair, ultimately inducing cell death in rapidly proliferating cells.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP DNA DNA Synthesis & Cell Proliferation Purines->DNA Thymidylate->DNA DHFRiX DHFRi-X DHFRiX->DHFR Inhibition PK_Workflow cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study acclimation Animal Acclimation dosing Dosing (IV & IP) acclimation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc PK Parameter Calculation analysis->pk_calc Efficacy_Workflow start Tumor Cell Implantation growth Tumor Growth Monitoring start->growth randomization Randomization of Mice growth->randomization treatment Treatment with DHFRi-X or Vehicle randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring monitoring->treatment Daily for 14-21 days endpoint Endpoint Analysis (TGI) monitoring->endpoint

References

Application Notes and Protocols for Dhfr-IN-1 Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Dhfr-IN-1" did not yield specific information on this particular dihydrofolate reductase (DHFR) inhibitor, including its dosage in animal models, experimental protocols, or specific signaling pathways. The scientific literature and available databases do not contain public data for a compound with this designation.

Therefore, the following application notes and protocols are presented as a general guide for researchers working with a novel DHFR inhibitor, using established principles and methodologies for similar compounds. Researchers should adapt these guidelines based on the specific physicochemical properties and in vitro potency of their novel inhibitor.

Introduction to DHFR Inhibition in Animal Models

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for therapeutic intervention in cancer and infectious diseases.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and cell proliferation.[1][4]

Animal models are indispensable for the preclinical evaluation of novel DHFR inhibitors. These studies are designed to determine the compound's pharmacokinetic profile, effective dosage, and potential toxicity before it can be considered for clinical trials.

Preclinical In Vivo Experimental Workflow

The following diagram outlines a typical workflow for the preclinical in vivo evaluation of a novel DHFR inhibitor.

G cluster_0 Preclinical In Vivo Workflow for a Novel DHFR Inhibitor In Vitro Characterization In Vitro Characterization Formulation Development Formulation Development In Vitro Characterization->Formulation Development Physicochemical Properties Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Formulation Development->Pharmacokinetic (PK) Studies Vehicle Selection Efficacy Studies in Animal Models Efficacy Studies in Animal Models Pharmacokinetic (PK) Studies->Efficacy Studies in Animal Models Dose & Schedule Selection Maximum Tolerated Dose (MTD) Study Maximum Tolerated Dose (MTD) Study Maximum Tolerated Dose (MTD) Study->Efficacy Studies in Animal Models Safe Dose Range Toxicology Studies Toxicology Studies Efficacy Studies in Animal Models->Toxicology Studies Therapeutic Index Data Analysis and Reporting Data Analysis and Reporting Efficacy Studies in Animal Models->Data Analysis and Reporting Toxicology Studies->Data Analysis and Reporting

Caption: A generalized workflow for the in vivo evaluation of a novel DHFR inhibitor.

Signaling Pathway of DHFR Inhibition

DHFR inhibitors exert their effects by disrupting the folate metabolic pathway, which is critical for nucleotide synthesis and cellular proliferation.

G cluster_0 DHFR Inhibition Signaling Pathway DHFR_Inhibitor DHFR Inhibitor (e.g., this compound) DHFR Dihydrofolate Reductase (DHFR) DHFR_Inhibitor->DHFR Inhibits Apoptosis Apoptosis DHFR_Inhibitor->Apoptosis Induces THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required for DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Precursors for Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Essential for Cell_Proliferation->Apoptosis Inhibition leads to

Caption: The signaling pathway affected by DHFR inhibition.

Experimental Protocols

The following are generalized protocols that would need to be adapted for a specific novel DHFR inhibitor.

Formulation and Administration

Objective: To prepare a stable and biocompatible formulation of the DHFR inhibitor for in vivo administration.

Materials:

  • Novel DHFR inhibitor (e.g., this compound)

  • Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO, Tween 80, and/or PEG400)

  • Sterile vials

  • Vortex mixer and sonicator

Protocol:

  • Determine the solubility of the DHFR inhibitor in various pharmaceutically acceptable vehicles.

  • For a typical formulation, first dissolve the inhibitor in a minimal amount of DMSO.

  • Gradually add a surfactant like Tween 80 or a co-solvent like PEG400 while vortexing.

  • Bring the solution to the final volume with sterile saline or PBS, ensuring the final concentration of organic solvents is well-tolerated by the animals.

  • Administer the formulation to the animals via the desired route (e.g., intraperitoneal, intravenous, or oral gavage). The volume of administration should be based on the animal's body weight.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the DHFR inhibitor that can be administered without causing unacceptable toxicity.

Animal Model:

  • Species: Mice (e.g., C57BL/6 or BALB/c)

  • Age: 6-8 weeks

  • Sex: Both male and female

Protocol:

  • Divide the animals into several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group.

  • Administer the inhibitor daily (or according to a planned schedule) for a defined period (e.g., 5-14 days).

  • Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

  • Record body weight at least three times a week.

  • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

  • The MTD is typically defined as the highest dose that does not cause more than 10-15% body weight loss or significant clinical signs of distress.

Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the DHFR inhibitor in a relevant cancer xenograft model.

Animal Model:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Tumor cells: A cancer cell line with known sensitivity to DHFR inhibition.

Protocol:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, positive control (e.g., methotrexate), and different dose levels of the novel DHFR inhibitor (doses should be at or below the MTD).

  • Administer the treatments according to the predetermined schedule.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor for any signs of toxicity.

  • Euthanize the animals when tumors reach a predetermined endpoint (e.g., >2000 mm³) or at the end of the study period.

  • Excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Representative Data for MTD Study

Dose (mg/kg)Mean Body Weight Change (%)Key Clinical Observations
Vehicle+5%Normal
10+3%Normal
25-2%Normal
50-8%Mild lethargy
100-18%Significant lethargy, ruffled fur

Table 2: Representative Data for Efficacy Study

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 250-+4%
Positive Control (e.g., Methotrexate 10 mg/kg)600 ± 12060%-5%
This compound (25 mg/kg)800 ± 15047%-1%
This compound (50 mg/kg)450 ± 10070%-6%

Disclaimer: The protocols and data presented are for illustrative purposes only. Researchers must develop and validate their own specific protocols based on the unique characteristics of their novel DHFR inhibitor and in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Techniques for Measuring Dhfr-IN-1 Cellular Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various techniques to measure the cellular uptake of Dhfr-IN-1, a Dihydrofolate Reductase (DHFR) inhibitor. Understanding the extent to which this compound enters cells and engages with its target is crucial for evaluating its potency and optimizing its therapeutic potential.

Introduction to this compound and Cellular Uptake

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids.[1][2] Its inhibition leads to the disruption of DNA synthesis and cell death, making it a key target for antimicrobial and anticancer therapies.[3][4] this compound is a chemical inhibitor designed to target this enzyme. The efficacy of this compound is fundamentally dependent on its ability to cross the cell membrane and accumulate at its site of action. Therefore, robust and accurate measurement of its cellular uptake is a critical step in its preclinical evaluation.

This guide outlines both direct and indirect methods for quantifying the intracellular concentration and target engagement of this compound.

I. Direct Quantification of Intracellular this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of small molecules within a complex biological matrix. This technique directly measures the concentration of this compound that has been taken up by the cells.

Experimental Workflow: LC-MS/MS for this compound Quantification

cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis A Seed Cells B Treat with this compound A->B C Wash and Harvest Cells B->C D Cell Lysis C->D E Protein Precipitation D->E F Supernatant Collection E->F G Inject Sample F->G H Chromatographic Separation G->H I Mass Spectrometry Detection H->I J Data Analysis I->J

Caption: Workflow for quantifying intracellular this compound using LC-MS/MS.

Protocol: LC-MS/MS Quantification of this compound

1. Cell Culture and Treatment: a. Seed cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that ensures they are in the logarithmic growth phase at the time of the experiment. b. Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). c. Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-only control (e.g., DMSO).

2. Sample Preparation: a. After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. b. Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells. c. Resuspend the cell pellet in a known volume of lysis buffer (e.g., water:acetonitrile 50:50) containing an internal standard.[5] d. Lyse the cells by sonication or freeze-thaw cycles. e. Precipitate proteins by adding a solvent like methanol or acetonitrile and centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C).[6] f. Collect the supernatant containing the intracellular this compound for analysis.

3. LC-MS/MS Analysis: a. Develop an LC-MS/MS method specific for this compound. This involves optimizing the mobile phase, gradient, and mass spectrometry parameters (e.g., parent and daughter ions for multiple reaction monitoring). b. Inject the prepared samples onto the LC-MS/MS system. c. Generate a standard curve using known concentrations of this compound to enable absolute quantification. d. Analyze the data to determine the intracellular concentration of this compound, typically normalized to the total protein concentration or cell number.[7][8]

Quantitative Data Summary: LC-MS/MS Parameters
ParameterExample Value/Condition
Liquid Chromatography
ColumnC18 reverse-phase column
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientLinear gradient from 5% to 95% B over 10 minutes
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]+ of this compound
Product Ion (Q3)Specific fragment ion of this compound

II. Indirect Measurement of Cellular Uptake via DHFR Activity Assays

The cellular uptake of this compound can be inferred by measuring the inhibition of its target, DHFR, within the cell. A decrease in intracellular DHFR activity following treatment with this compound indicates successful cell penetration and target engagement.

DHFR Catalytic Reaction and Inhibition

cluster_0 DHFR Catalysis cluster_1 Inhibition DHF Dihydrofolate DHFR DHFR DHF->DHFR THF Tetrahydrofolate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor This compound Inhibitor->DHFR

Caption: DHFR catalyzes the reduction of DHF to THF, which is inhibited by this compound.

Protocol: Spectrophotometric DHFR Activity Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reaction.[1][3][9][10]

1. Cell Lysate Preparation: a. Treat cells with this compound as described in the LC-MS/MS protocol. b. Wash and harvest the cells, then resuspend in an ice-cold DHFR assay buffer.[9] c. Lyse the cells and centrifuge to obtain a clear cell lysate containing the DHFR enzyme.[11] d. Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

2. DHFR Activity Measurement: a. In a 96-well plate or cuvette, prepare a reaction mixture containing DHFR assay buffer, dihydrofolate (DHF), and the cell lysate. b. Initiate the reaction by adding NADPH. c. Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.[9][10] d. The rate of decrease in absorbance is proportional to the DHFR activity.

Quantitative Data Summary: DHFR Activity Assay
ComponentFinal Concentration
Dihydrofolate (DHF)100 µM[1]
NADPH100 µM[1]
Tris-HCl (pH 7.6)50 mM[1]
KCl150 mM[1]
β-mercaptoethanol100 mM[1]
Cell Lysate Protein10-50 µg

III. Visualization of Cellular Uptake using Fluorescently Labeled this compound

If a fluorescently tagged version of this compound is available, its cellular uptake can be directly visualized and quantified using fluorescence microscopy or flow cytometry.

Experimental Workflow: Fluorescent Microscopy

A Seed Cells on Coverslips B Treat with Fluorescent this compound A->B C Wash and Fix Cells B->C D Counterstain Nuclei (optional) C->D E Image with Fluorescence Microscope D->E F Quantify Fluorescence Intensity E->F

Caption: Workflow for visualizing cellular uptake with a fluorescently labeled inhibitor.

Protocol: Fluorescence Microscopy for Cellular Uptake

1. Cell Preparation and Treatment: a. Seed cells on glass coverslips in a multi-well plate. b. Treat the cells with the fluorescently labeled this compound for the desired duration.

2. Cell Staining and Imaging: a. Wash the cells with PBS to remove the excess fluorescent compound. b. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). c. Optionally, counterstain the nuclei with a fluorescent nuclear stain (e.g., DAPI). d. Mount the coverslips on microscope slides. e. Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore on this compound and the nuclear stain.

3. Image Analysis: a. Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ). b. The intensity of the fluorescence is proportional to the amount of internalized this compound.

IV. Indirect Quantification via Western Blotting for DHFR Target Engagement

Chronic exposure to DHFR inhibitors can sometimes lead to an increase in the cellular levels of the DHFR protein.[11][12] While not a direct measure of uptake, monitoring DHFR protein levels by Western blotting can provide evidence of target engagement and the cellular response to this compound.

Protocol: Western Blotting for DHFR Protein Levels

1. Sample Preparation: a. Treat cells with this compound for an extended period (e.g., 24-48 hours).[12] b. Prepare cell lysates as described previously. c. Determine the protein concentration of each lysate.

2. SDS-PAGE and Immunoblotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for DHFR. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4] g. Use a loading control (e.g., β-actin or GAPDH) to normalize the DHFR signal.[4]

By employing these varied techniques, researchers can gain a comprehensive understanding of the cellular pharmacokinetics and pharmacodynamics of this compound, which is essential for its development as a potential therapeutic agent.

References

Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibitors in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches for the specific compound "Dhfr-IN-1" did not yield any publicly available scientific literature or data. Therefore, these application notes and protocols are based on the well-established principles of dihydrofolate reductase (DHFR) inhibition and provide a general framework for utilizing DHFR inhibitors in combination with other chemotherapy agents, drawing on data from known DHFR inhibitors such as methotrexate.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital building blocks for DNA synthesis and cell proliferation.[1][2][3] Inhibition of DHFR leads to a depletion of the intracellular THF pool, thereby disrupting DNA replication and leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][4] This mechanism makes DHFR an attractive target for cancer chemotherapy.[5][6]

Combining DHFR inhibitors with other chemotherapeutic agents can lead to synergistic effects, enhancing anti-cancer efficacy and potentially overcoming drug resistance.[7] This document provides an overview of the principles, experimental protocols, and data presentation for the use of DHFR inhibitors in combination cancer therapy.

Mechanism of Action and Rationale for Combination Therapy

DHFR inhibitors act as antifolates, competitively binding to the active site of the DHFR enzyme and preventing the conversion of DHF to THF.[2][8] This disruption of the folate pathway has downstream effects on nucleotide biosynthesis.

The rationale for combining DHFR inhibitors with other chemotherapy agents is based on several principles:

  • Synergistic Inhibition of DNA Synthesis: Combining a DHFR inhibitor with agents that target other enzymes in the nucleotide synthesis pathway (e.g., thymidylate synthase inhibitors) can lead to a more profound and sustained blockade of DNA replication.

  • Overcoming Resistance: Cancer cells can develop resistance to DHFR inhibitors through mechanisms such as DHFR gene amplification or mutations that reduce drug binding.[6] Combination therapy can target alternative pathways, making it more difficult for cancer cells to develop resistance.

  • Induction of Synthetic Lethality: Targeting two or more pathways that are individually non-lethal but become lethal when inhibited simultaneously is a powerful strategy in cancer therapy.

Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and its impact on DNA synthesis.

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Drug Action Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Folic Acid Reductase THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF dTMP dTMP Methylene_THF->dTMP dUMP dUMP DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR DHFR TS Thymidylate Synthase (TS) SHMT SHMT DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR_Inhibitor->DHFR Inhibits TS_Inhibitor TS Inhibitor (e.g., 5-Fluorouracil) TS_Inhibitor->TS Inhibits

Folate metabolism and points of inhibition.

Data Presentation: Synergistic Effects of DHFR Inhibitors

The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using the Combination Index (CI), as described by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Example of Combination Index (CI) Data for a DHFR Inhibitor with a Thymidylate Synthase (TS) Inhibitor in Cancer Cell Lines

Cell LineDrug Combination (DHFRi:TSi Ratio)Effective Dose (ED)Combination Index (CI)Effect
MCF-7 1:1ED500.6Synergy
ED750.4Synergy
ED900.3Strong Synergy
HCT116 1:1ED500.8Synergy
ED750.6Synergy
ED900.5Synergy
A549 1:1ED501.1Additive/Slight Antagonism
ED751.0Additive
ED900.9Slight Synergy

Table 2: In Vivo Tumor Growth Inhibition by a DHFR Inhibitor in Combination with a Topoisomerase Inhibitor

Treatment GroupMean Tumor Volume (mm³) ± SDPercent Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 2500
DHFR Inhibitor (10 mg/kg) 1100 ± 18026.7
Topoisomerase Inhibitor (5 mg/kg) 950 ± 15036.7
Combination (DHFRi 10 mg/kg + TopoI 5 mg/kg) 400 ± 8073.3

Experimental Protocols

In Vitro Synergy Assessment: Cell Viability Assay

This protocol outlines a general method for determining the synergistic effects of a DHFR inhibitor in combination with another chemotherapy agent using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Experimental Workflow:

Experimental_Workflow cluster_workflow In Vitro Synergy Assessment Workflow A 1. Cell Seeding Seed cancer cells in 96-well plates. B 2. Drug Treatment Treat with single agents and combinations at various concentrations. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. Viability Assay Add viability reagent (e.g., MTT, CellTiter-Glo®). C->D E 5. Data Acquisition Measure absorbance or luminescence. D->E F 6. Data Analysis Calculate IC50 values and Combination Index (CI). E->F

Workflow for in vitro synergy assessment.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells per well). Allow the cells to adhere overnight.

  • Drug Preparation: Prepare stock solutions of the DHFR inhibitor and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug individually and in combination at a constant ratio.

  • Treatment: Remove the old medium from the wells and add fresh medium containing the drugs at the desired concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Cell Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for each single agent.

    • Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combinations at different effect levels (e.g., ED50, ED75, ED90).

In Vivo Combination Efficacy Study: Xenograft Mouse Model

This protocol describes a general approach to evaluate the in vivo efficacy of a DHFR inhibitor in combination with another chemotherapeutic agent in a tumor xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: DHFR inhibitor alone

    • Group 3: Combination agent alone

    • Group 4: DHFR inhibitor + Combination agent

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).

  • Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a maximum allowable size. Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control at the end of the study.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups.

Conclusion

The strategic combination of DHFR inhibitors with other chemotherapeutic agents holds significant promise for improving cancer treatment outcomes. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers to investigate and validate the synergistic potential of novel combination therapies targeting the folate pathway. While specific experimental conditions will need to be optimized for each new DHFR inhibitor and combination partner, the principles described herein offer a solid foundation for advancing the development of more effective cancer therapies.

References

Troubleshooting & Optimization

Dhfr-IN-1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhfr-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of dihydrofolate reductase (DHFR), with an IC50 of 40.71 nM.[1] DHFR is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell proliferation. By inhibiting DHFR, this compound disrupts these processes, making it a subject of interest for its potential antibacterial and antifungal activities.[1]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this?

This is a common issue encountered with many small molecule inhibitors that have low aqueous solubility. This compound is likely poorly soluble in aqueous solutions. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the compound can crash out of solution, leading to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?

To avoid precipitation, it is crucial to be mindful of the final concentration of both the compound and the organic solvent in your aqueous solution. Here are some strategies:

  • Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your DMSO stock into a small volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.

  • Use of Co-solvents: For in vivo or certain in vitro experiments, a co-solvent system may be necessary. A common formulation for poorly soluble compounds involves a mixture of DMSO, PEG300, Tween 80, and a saline or buffer solution.

  • Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help in dissolving small precipitates. However, be cautious about the temperature stability of this compound.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a structured approach to troubleshoot and resolve common solubility problems encountered with this compound in aqueous solutions.

Problem 1: this compound powder does not dissolve in my chosen solvent.
  • Possible Cause: The solvent may not be appropriate for this compound.

  • Troubleshooting Steps:

    • Verify Solvent Choice: For initial stock solution preparation, 100% DMSO is the recommended starting point.

    • Increase Solubilization Efforts: Use a vortex mixer to ensure thorough mixing. Gentle warming (not exceeding 40°C) and sonication can also be employed to aid dissolution.

    • Small-Scale Solubility Test: Before dissolving your entire stock, test the solubility of a small amount of the compound in the intended solvent.

Problem 2: My this compound/DMSO stock solution appears cloudy or has precipitates.
  • Possible Cause: The concentration may be too high for the solvent, or the compound may have precipitated out of solution upon storage.

  • Troubleshooting Steps:

    • Warm and Sonicate: Gently warm the vial and sonicate to try and redissolve the precipitate.

    • Dilute the Stock: If warming and sonication are ineffective, the stock concentration may be too high. Dilute the stock solution with additional DMSO to a lower concentration where the compound remains in solution.

Problem 3: this compound precipitates immediately upon dilution into my aqueous buffer (e.g., PBS, Tris).
  • Possible Cause: The aqueous solubility limit of this compound has been exceeded.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Lower the target concentration of this compound in your assay.

    • Optimize Dilution Method:

      • Add the DMSO stock solution to your buffer while vortexing to ensure rapid mixing.

      • Perform a serial dilution as described in the FAQs.

    • Adjust Buffer Composition:

      • Consider adding a small percentage of a co-solvent like ethanol or PEG300 to your final aqueous solution if your experimental system allows. Be mindful that organic solvents can affect cellular assays.

      • The pH of the buffer can influence the solubility of a compound. If the pKa of this compound is known, adjust the buffer pH accordingly.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a summary of solubility information for related compounds and general recommendations.

Solvent/BufferRecommended ConcentrationRemarks
DMSO 1-10 mM (Stock Solution)Based on data for similar compounds. May require sonication.
Ethanol Lower than DMSOGenerally, less effective for initial stock preparation of similar compounds.
Aqueous Buffers (e.g., PBS) < 100 µM (Working Solution)Highly dependent on the final DMSO concentration. Precipitation is likely at higher concentrations.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add DMSO: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution gently (not exceeding 40°C) until the compound is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Diluting this compound into Aqueous Buffer
  • Prepare Intermediate Dilution (Optional but Recommended):

    • Add a small volume of your DMSO stock solution to a larger volume of your aqueous buffer (e.g., 1:10 dilution).

    • Vortex immediately and thoroughly.

  • Prepare Final Working Solution:

    • Add the intermediate dilution (or a smaller volume of the initial stock) to the final volume of your aqueous buffer to reach the desired working concentration.

    • Ensure the final concentration of DMSO is low (typically <0.5%) to minimize solvent effects in biological assays.

  • Inspect for Precipitation: Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider further lowering the final concentration.

Signaling Pathways and Experimental Workflows

DHFR Signaling Pathway

The following diagram illustrates the central role of Dihydrofolate Reductase (DHFR) in the folate metabolism pathway, which is crucial for nucleotide synthesis. Inhibition of DHFR by this compound disrupts this pathway.

DHFR_Pathway DHFR Signaling Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Dihydrofolate Reductase THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF Thymidylate Synthase Serine Serine Purines Purine Synthesis THF->Purines Glycine Glycine Serine->Glycine dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA NADPH NADPH NADP NADP+ DHFR DHFR DHFR->NADPH DHFR->NADP Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Inhibition

DHFR metabolic pathway and inhibition by this compound.
Experimental Workflow for Solubility Troubleshooting

This diagram outlines a logical workflow for addressing solubility issues with this compound.

Solubility_Workflow This compound Solubility Troubleshooting Workflow Start Start: Prepare this compound Solution PrepStock Prepare 10 mM Stock in 100% DMSO Start->PrepStock CheckStock Is Stock Solution Clear? PrepStock->CheckStock TroubleshootStock Warm/Sonicate Stock. If still not clear, lower stock concentration. CheckStock->TroubleshootStock No Dilute Dilute Stock into Aqueous Buffer CheckStock->Dilute Yes TroubleshootStock->PrepStock CheckDilution Is Working Solution Clear? Dilute->CheckDilution Proceed Proceed with Experiment CheckDilution->Proceed Yes TroubleshootDilution Troubleshoot Dilution CheckDilution->TroubleshootDilution No LowerConc Lower Final Concentration TroubleshootDilution->LowerConc SerialDilute Use Serial Dilution TroubleshootDilution->SerialDilute CoSolvent Consider Co-solvent System (if experiment allows) TroubleshootDilution->CoSolvent LowerConc->Dilute SerialDilute->Dilute CoSolvent->Dilute

A logical workflow for troubleshooting this compound solubility.

References

Technical Support Center: Optimizing Dhfr-IN-1 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Dhfr-IN-1 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Dihydrofolate Reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides (precursors of DNA and RNA) and certain amino acids. By inhibiting DHFR, this compound depletes the cellular pool of THF, which in turn disrupts DNA synthesis and cell proliferation. This makes it an effective tool for studying processes that rely on rapid cell division.

Q2: What is the IC50 value for this compound?

The reported IC50 value for this compound is 40.71 nM.[1][2] This value represents the concentration of the inhibitor required to reduce the in vitro activity of the DHFR enzyme by 50%. It serves as a crucial starting point for determining the effective concentration in cell-based assays.

Q3: What is a recommended starting concentration for this compound in a cell-based assay?

A common starting point for a new inhibitor in a cell-based assay is to use a concentration 5 to 10 times higher than its IC50 value. Therefore, a reasonable starting concentration range for this compound would be 200 nM to 400 nM. However, the optimal concentration is highly dependent on the cell type, cell density, and the specific assay being performed. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare and store this compound?

For stock solutions, it is advisable to dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Q5: What are potential off-target effects of DHFR inhibition?

While this compound is a selective inhibitor, high concentrations may lead to off-target effects. The primary effect of DHFR inhibition is the disruption of DNA synthesis, which can induce cell cycle arrest, typically at the G1/S phase, and apoptosis.[3][4] It is crucial to distinguish these on-target effects from non-specific cytotoxicity. Performing appropriate controls and assessing cell viability are essential to interpret your results accurately.

Troubleshooting Guides

Issue 1: No Inhibitory Effect Observed
Possible Cause Troubleshooting Step
Insufficient Concentration: The concentration of this compound may be too low for your specific cell line or assay conditions.Perform a dose-response experiment with a wider range of concentrations, starting from the IC50 value and extending to several orders of magnitude higher (e.g., 10 nM to 100 µM).
Compound Degradation: The inhibitor may have degraded due to improper storage or handling.Prepare a fresh stock of this compound and repeat the experiment. Ensure proper storage of the stock solution in aliquots at -20°C or -80°C.
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to DHFR inhibitors.If possible, test the inhibitor on a different, sensitive cell line as a positive control. Consider cell lines known to be sensitive to other DHFR inhibitors like methotrexate.
Incorrect Assay Endpoint: The chosen assay endpoint may not be sensitive to the effects of DHFR inhibition.Ensure your assay measures a downstream effect of DHFR inhibition, such as a reduction in cell proliferation (e.g., using a BrdU or EdU incorporation assay) or an increase in apoptosis.
Issue 2: High Cytotoxicity Observed
Possible Cause Troubleshooting Step
Concentration is too high: The concentration of this compound is likely in the toxic range for your cells.Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) in parallel with your functional assay to determine the concentration at which the inhibitor becomes toxic. Select a concentration for your experiments that is effective but not overly toxic.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in your cell culture is low and non-toxic (typically ≤ 0.1% for DMSO). Include a solvent-only control in your experiments.
Prolonged Incubation Time: The duration of exposure to the inhibitor may be too long, leading to cell death.Optimize the incubation time. It may be possible to achieve the desired inhibitory effect with a shorter exposure time, which would reduce cytotoxicity.
Issue 3: Inconsistent Results
Possible Cause Troubleshooting Step
Variable Cell Density: Inconsistent cell seeding density can lead to variability in the effective inhibitor concentration per cell.Ensure you are using a consistent cell seeding density for all experiments.
Inconsistent Compound Dilution: Errors in preparing serial dilutions can lead to significant variability in the final concentrations.Prepare fresh dilutions for each experiment and use calibrated pipettes.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect results.To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media.

Data Presentation

ParameterValueSource
Target Dihydrofolate Reductase (DHFR)[1][2]
IC50 40.71 nM[1][2]
Recommended Starting Concentration Range for Cell-Based Assays 200 nM - 400 nMGeneral Guideline
Mechanism of Action Inhibition of DHFR, leading to depletion of THF, disruption of DNA synthesis, and cell cycle arrest.[1][2][3][4]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Effective Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a 2X serial dilution series of this compound in your cell culture medium. A typical range to test would be from 1 µM down to 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen assay to measure the desired biological effect (e.g., cell proliferation assay like BrdU or a cell signaling readout).

  • Data Analysis: Plot the assay response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Treatment: Treat the cells with the same serial dilutions of this compound as in the dose-response experiment.

  • Incubation: Incubate for the same duration as your main experiment.

  • MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and incubate until the formazan crystals are fully dissolved.

  • Readout: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis One-Carbon Donor Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acid_Synthesis One-Carbon Donor NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF DHFR->NADP Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Inhibition DNA_Synthesis DNA Synthesis & Replication Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: DHFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Determine IC50 of this compound dose_response 1. Perform Dose-Response Assay (e.g., Proliferation Assay) start->dose_response cytotoxicity 2. Perform Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity analyze_ec50 3. Analyze Data to Determine EC50 dose_response->analyze_ec50 analyze_cc50 4. Analyze Data to Determine CC50 cytotoxicity->analyze_cc50 determine_window 5. Determine Therapeutic Window (CC50 / EC50) analyze_ec50->determine_window analyze_cc50->determine_window select_concentration 6. Select Optimal Concentration (Effective & Non-toxic) determine_window->select_concentration experiment 7. Proceed with Main Experiment select_concentration->experiment

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Dhfr-IN-1 and General DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DHFR inhibitors?

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2][3] By inhibiting DHFR, compounds like Dhfr-IN-1 block the production of THF, leading to a depletion of nucleotides, which in turn inhibits DNA synthesis and cell proliferation.[1][3] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.

Q2: I am observing lower than expected potency of this compound in my cell-based assay compared to its reported biochemical IC50. What could be the reason?

Discrepancies between biochemical and cell-based assay results are common when working with small molecule inhibitors.[4][5] Several factors could contribute to this:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in a biochemical assay.

  • Efflux Pumps: The cells you are using might express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cytoplasm.

  • Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing its free concentration available to bind to DHFR.

  • Metabolism of the Inhibitor: The cells could be metabolizing and inactivating the compound.

  • Cellular DHFR Levels: The target cells may have high endogenous levels of DHFR, requiring a higher concentration of the inhibitor to achieve a significant effect.

Q3: My experimental results with this compound are inconsistent between experiments. What are the potential sources of variability?

Inconsistent results can be frustrating but are often traceable to subtle variations in experimental conditions. Here are some common culprits:

  • Compound Stability: Ensure that your stock solution of this compound is stable and has not degraded. Prepare fresh dilutions from a frozen stock for each experiment.

  • Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can have its own biological effects.[6] It is crucial to include a vehicle control (cells treated with the same concentration of solvent as the highest inhibitor concentration) in every experiment.

  • Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all impact the cellular response to a drug. Standardize your cell culture protocols meticulously.

  • Assay Conditions: Ensure that incubation times, reagent concentrations, and detection methods are consistent across all experiments.

Q4: I am concerned about potential off-target effects of this compound. How can I assess this?

Off-target effects are a significant concern with any small molecule inhibitor. While specific off-target interactions for this compound are unknown, you can employ several strategies to investigate this:

  • Rescue Experiments: If the observed phenotype is due to DHFR inhibition, it should be reversible by supplementing the culture medium with downstream metabolites of the folate pathway, such as hypoxanthine and thymidine.

  • Use of Structurally Unrelated DHFR Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized DHFR inhibitors (e.g., methotrexate). If they produce similar effects, it is more likely that the observed phenotype is due to on-target DHFR inhibition.

  • Target Engagement Assays: More advanced techniques like cellular thermal shift assays (CETSA) can be used to confirm that the inhibitor is binding to DHFR within the cell.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound Precipitation in Media Poor solubility of this compound in aqueous solutions.- Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - When diluting into aqueous media, do so stepwise and vortex thoroughly. - Visually inspect the media for any signs of precipitation after adding the compound. - Consider using a solubilizing agent, but be aware of its potential effects on the cells.
High Background Signal in Assay The compound itself might be fluorescent or interfere with the assay's detection method.- Run a control well containing only the compound in the assay buffer to measure its intrinsic signal. - If interference is observed, consider using an alternative assay with a different detection principle.
Unexpected Cytotoxicity at Low Concentrations The compound may have off-target cytotoxic effects unrelated to DHFR inhibition.- Perform a dose-response curve to determine the concentration range where specific DHFR inhibition occurs without overt toxicity. - Use the rescue experiment described in the FAQs to confirm that the cytotoxicity is on-target.
Development of Drug Resistance in Long-Term Cultures Cells can develop resistance to DHFR inhibitors through various mechanisms, including upregulation of DHFR expression or mutations in the DHFR gene.[7]- Use the lowest effective concentration of the inhibitor for the shortest possible duration. - Periodically check for the expression levels of DHFR in your cell line. - If resistance is suspected, consider using a different DHFR inhibitor or a combination therapy approach.

Experimental Protocols

General Protocol for Assessing the Effect of a DHFR Inhibitor on Cell Proliferation

This protocol provides a general framework for determining the IC50 value of a DHFR inhibitor in a cancer cell line using a colorimetric proliferation assay (e.g., MTT or WST-1).

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • DHFR inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the DHFR inhibitor in complete medium. A common starting point is a 2-fold dilution series from a high concentration (e.g., 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Proliferation Assay:

    • Following the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT reagent).

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% proliferation).

    • Plot the percentage of cell proliferation against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Cofactor DHFR->THF Product Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Dilutions Treatment 4. Treat Cells with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Proliferation_Assay 5. Perform Cell Proliferation Assay Treatment->Proliferation_Assay Data_Analysis 6. Analyze Data & Determine IC50 Proliferation_Assay->Data_Analysis Troubleshooting_Flowchart Start Inconsistent/Unexpected Results Check_Solubility Is the compound soluble in the media? Start->Check_Solubility Check_Controls Are vehicle and positive controls behaving as expected? Check_Solubility->Check_Controls Yes Optimize_Solubilization Optimize solubilization protocol Check_Solubility->Optimize_Solubilization No Check_Cells Are cell culture conditions (passage, density) consistent? Check_Controls->Check_Cells Yes Troubleshoot_Assay Troubleshoot assay reagents and protocol Check_Controls->Troubleshoot_Assay No Check_Off_Target Could there be off-target effects? Check_Cells->Check_Off_Target Yes Standardize_Culture Standardize cell culture protocol Check_Cells->Standardize_Culture No Perform_Rescue Perform rescue experiment Check_Off_Target->Perform_Rescue How to check? End Review and Redesign Experiment Check_Off_Target->End Yes Check_Off_Target->End No Optimize_Solubilization->Start Troubleshoot_Assay->Start Standardize_Culture->Start Perform_Rescue->End

References

Technical Support Center: Overcoming DHFR-IN-1 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DHFR-IN-1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA replication and cell proliferation.[1][2] By inhibiting DHFR, this compound depletes the cellular pool of THF, leading to a blockage of DNA synthesis and subsequent cell cycle arrest, particularly in rapidly dividing cells.[3]

Q2: What are "off-target" effects and why are they a concern with this compound?

A2: Off-target effects occur when a drug or compound interacts with proteins other than its intended target. For this compound, this means it may inhibit other enzymes or bind to other proteins in the cell, in addition to DHFR. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other phenotypic changes that are not due to the inhibition of DHFR. Like many small molecule inhibitors, especially those targeting highly conserved binding sites like the nucleotide-binding pocket of kinases, this compound may exhibit polypharmacology, meaning it can bind to multiple targets.[4]

Q3: How can I determine if the observed phenotype in my experiment is due to on-target DHFR inhibition or an off-target effect?

A3: Several experimental strategies can be employed to distinguish between on-target and off-target effects:

  • Folinic Acid Rescue: This is a key experiment for validating that a phenotype is due to DHFR inhibition. Folinic acid is a downstream metabolite in the folate pathway that can be converted to THF without the need for DHFR activity.[4][5] If the addition of folinic acid reverses the phenotypic effect of this compound, it strongly suggests the effect is on-target.[4]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to DHFR in your cellular model.[6][7]

  • Genetic Knockdown: Using techniques like shRNA or siRNA to specifically reduce the expression of DHFR should phenocopy the effects of this compound if the inhibitor is acting on-target.[8]

  • Rescue with a Resistant Mutant: Introducing a version of the DHFR gene that has been mutated to be resistant to this compound into cells treated with the inhibitor can demonstrate that the observed effect is due to DHFR inhibition. If the resistant DHFR rescues the phenotype, it confirms the on-target activity.

Troubleshooting Guides

Issue 1: Unexpected or Severe Cell Toxicity

Q: I'm observing higher than expected cytotoxicity with this compound, even at low concentrations. How can I determine if this is an off-target effect?

A: High cytotoxicity can be a sign of off-target activity. Here’s a troubleshooting workflow:

  • Perform a Dose-Response Curve: First, confirm the dose-dependent toxicity of this compound in your specific cell line.

  • Conduct a Folinic Acid Rescue Experiment: Treat your cells with the toxic concentration of this compound in the presence and absence of folinic acid. If folinic acid rescues the cells from death, the toxicity is likely due to on-target DHFR inhibition.[4][5] If toxicity persists, it points towards off-target effects.

  • Profile for Off-Target Kinase Inhibition: Many small molecule inhibitors have off-target effects on kinases. Consider running a broad kinase panel screen to identify potential off-target kinases that this compound might be inhibiting.

  • Compare with a Structurally Unrelated DHFR Inhibitor: Use another well-characterized DHFR inhibitor with a different chemical scaffold (e.g., Methotrexate). If the structurally different inhibitor produces the same phenotype, it is more likely to be an on-target effect.

start Start: Unexpected Cytotoxicity dose_response Step 1: Perform Dose-Response Curve start->dose_response folinic_acid Step 2: Folinic Acid Rescue Experiment dose_response->folinic_acid rescue_outcome Does Folinic Acid Rescue Toxicity? folinic_acid->rescue_outcome on_target Conclusion: Toxicity is likely ON-TARGET rescue_outcome->on_target Yes off_target Conclusion: Toxicity is likely OFF-TARGET rescue_outcome->off_target No kinase_panel Step 3: Perform Kinase Selectivity Profiling off_target->kinase_panel compare_inhibitor Step 4: Compare with Structurally Unrelated DHFR Inhibitor kinase_panel->compare_inhibitor

Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Discrepancy Between Biochemical and Cellular Potency

Q: The IC50 of this compound in my biochemical assay is much lower than its effective concentration in my cellular experiments. What could be the reason?

A: This is a common observation and can be due to several factors:

  • Cell Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration compared to the concentration in the culture medium.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Compound Metabolism: The cells may metabolize and inactivate this compound.

  • High Intracellular Substrate Concentration: The concentration of the natural substrate, dihydrofolate, might be much higher in the cellular environment, requiring a higher concentration of the inhibitor for effective competition.

To investigate this, you can perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at various concentrations of this compound in intact cells. This will help you determine the concentration at which the compound effectively binds to DHFR within the cell.[6][9]

Issue 3: Phenotype Does Not Match Known Effects of DHFR Inhibition

Q: The phenotype I observe after treating cells with this compound is not consistent with what I would expect from blocking nucleotide synthesis (e.g., I don't see a clear S-phase arrest). How do I validate the on-target effect?

A: If the observed phenotype is unexpected for DHFR inhibition, it's crucial to validate that the phenotype is indeed a consequence of DHFR targeting.

  • Validate with shRNA Knockdown: Use shRNA to specifically knock down DHFR expression in your cells.[10][11][12][13] If the shRNA-mediated knockdown reproduces the same phenotype you observe with this compound, it provides strong evidence that the phenotype is on-target.[10]

  • Perform a Rescue Experiment with an shRNA-resistant DHFR: To rule out off-target effects of the shRNA itself, perform a rescue experiment.[14] Transfect the shRNA-treated cells with a construct expressing a version of DHFR that is resistant to the shRNA (e.g., due to silent mutations in the shRNA binding site). If the expression of the resistant DHFR reverses the phenotype, it confirms that the phenotype is due to the loss of DHFR function.[14]

start Start: Unexpected Phenotype with this compound shrna_kd Step 1: Knockdown DHFR using shRNA start->shrna_kd phenotype_match Does shRNA knockdown phenocopy this compound? shrna_kd->phenotype_match off_target Conclusion: Phenotype is likely an OFF-TARGET effect of This compound phenotype_match->off_target No rescue_exp Step 2: Perform shRNA Rescue with resistant DHFR phenotype_match->rescue_exp Yes on_target Conclusion: Phenotype is likely ON-TARGET rescue_outcome Does resistant DHFR rescue the phenotype? rescue_exp->rescue_outcome rescue_outcome->on_target Yes shrna_off_target Conclusion: Phenotype may be an OFF-TARGET effect of the shRNA rescue_outcome->shrna_off_target No cluster_pathway Folate Metabolism Pathway cluster_off_target Potential Off-Target Pathway Folate Folate DHF DHF Folate->DHF DHFR THF THF DHF->THF DHFR Nucleotide_Synthesis Nucleotide_Synthesis THF->Nucleotide_Synthesis One-carbon metabolism DNA_Synthesis DNA_Synthesis Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_Synthesis->Cell_Proliferation DHFR_IN_1 This compound DHFR DHFR DHFR_IN_1->DHFR Inhibits Folinic_Acid Folinic Acid Folinic_Acid->THF Bypasses DHFR DHFR_IN_1_off This compound Kinase_C Kinase C DHFR_IN_1_off->Kinase_C Inhibits Off_Target_Phenotype Off-Target Phenotype Kinase_C->Off_Target_Phenotype

References

Interpreting unexpected results with Dhfr-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhfr-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also referred to as compound 12) is a potent and selective inhibitor of Dihydrofolate Reductase (DHFR) with an IC50 value of 40.71 nM.[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA replication and cell proliferation.[2][3] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the disruption of DNA synthesis and subsequent cell death.[3] This mechanism is the basis for its observed antibacterial and moderate antifungal activities.[1]

Q2: What is the recommended solvent for dissolving this compound and what are the best practices for preparing stock solutions?

For in vitro experiments, it is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. When further diluting the stock solution in aqueous media, it is crucial to do so with vigorous mixing to avoid precipitation. The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: Can this compound be used in combination with other drugs?

Yes, studies have shown that this compound exhibits a high synergistic effect with the fluoroquinolone antibiotic, Levofloxacin. The fractional inhibitory concentration (FIC) index value for this combination is 0.249, indicating strong synergy.[1] When designing combination studies, it is important to perform dose-matrix experiments to determine the optimal concentrations of both compounds.

Q4: Is this compound selective for microbial DHFR over human DHFR?

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Cellular Potency (IC50/EC50)
Possible Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the diluted compound in the cell culture medium for any signs of precipitation. - Prepare fresh dilutions from the DMSO stock immediately before use. - Consider using a solubilizing agent like Pluronic F-68 or reducing the final concentration of the compound if solubility issues persist.
Incorrect Cell Seeding Density - Optimize cell seeding density for your specific cell line and assay duration. Too high a density can lead to contact inhibition and reduced sensitivity, while too low a density can result in poor cell health.
Variation in Cell Health - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Regularly test for mycoplasma contamination.
Assay Interference - If using a colorimetric or fluorometric readout, test for any interference from this compound itself at the working concentrations. Run a control with the compound in cell-free media.
Inappropriate Assay Duration - The inhibitory effects of DHFR inhibitors are often cell cycle-dependent. Optimize the incubation time with this compound to allow for sufficient time to observe an effect on cell proliferation. This is typically 48-72 hours for many cell lines.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Inconsistent Compound Dilution - Prepare a fresh serial dilution series from the stock solution for each experiment. Avoid using old dilutions. - Use calibrated pipettes and ensure thorough mixing at each dilution step.
Variability in DMSO Concentration - Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
Cell Line Instability - Use cells from a low passage number and regularly check for phenotypic changes. - Consider re-thawing a fresh vial of cells from a trusted stock.
Plate Edge Effects - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.
Issue 3: High Background Signal in DHFR Enzymatic Assay
Possible Cause Troubleshooting Steps
NADPH Instability - Prepare NADPH solutions fresh and keep them on ice and protected from light. NADPH can degrade over time, leading to a high background signal.
Contaminated Reagents - Use high-purity water and reagents for all buffers and solutions.
Non-enzymatic Reduction of Substrate - Run a control reaction without the DHFR enzyme to measure the rate of non-enzymatic substrate reduction. Subtract this background rate from your experimental values.
Incorrect Buffer pH - The optimal pH for DHFR activity is typically around 7.0-7.5. Ensure the pH of your assay buffer is correctly adjusted.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC50 (DHFR) 40.71 nM[1]
Antibacterial Activity Promising against Gram-positive and Gram-negative bacteria[1]
Antifungal Activity Moderate[1]
Synergy with Levofloxacin (FIC Index) 0.249[1]

Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in media if the final concentration is 0.1%).

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method (e.g., MTS, MTT, CellTiter-Glo). Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro DHFR Enzymatic Inhibition Assay

This protocol is a general guideline and may need optimization for specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT).

    • NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer. Keep on ice and protected from light.

    • Dihydrofolate (DHF) Solution: Prepare a stock solution of DHF in the assay buffer.

    • DHFR Enzyme: Dilute the purified DHFR enzyme to the desired concentration in the assay buffer.

    • This compound Dilutions: Prepare a serial dilution of this compound in DMSO and then further dilute in the assay buffer to the desired final concentrations.

  • Assay Setup (96-well UV-transparent plate):

    • Add assay buffer to each well.

    • Add the this compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add the DHFR enzyme to all wells except the no-enzyme control.

    • Add the NADPH solution to all wells.

  • Initiate Reaction: Add the DHF solution to all wells to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Inhibition

Caption: Mechanism of action of this compound in the folate synthesis pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Potency Issue with Cellular Potency? Start->Check_Potency Check_Consistency Inconsistent Results? Check_Potency->Check_Consistency No Solubility Check for Precipitation Check_Potency->Solubility Yes Check_Assay Enzymatic Assay Issues? Check_Consistency->Check_Assay No Dilution Prepare Fresh Dilutions Check_Consistency->Dilution Yes NADPH_Stab Fresh NADPH Solution Check_Assay->NADPH_Stab Yes End Resolved Check_Assay->End No Cell_Density Optimize Cell Seeding Solubility->Cell_Density Cell_Health Verify Cell Health Cell_Density->Cell_Health Assay_Interference Control for Compound Interference Cell_Health->Assay_Interference Assay_Interference->End DMSO_Control Consistent DMSO Concentration Dilution->DMSO_Control Cell_Line_Stab Check Cell Passage & Phenotype DMSO_Control->Cell_Line_Stab Cell_Line_Stab->End Reagent_Purity Use High-Purity Reagents NADPH_Stab->Reagent_Purity Reagent_Purity->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Dhfr-IN-1 degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhfr-IN-1. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments. The content is structured to address specific issues related to the stability of the inhibitor and its target protein, Dihydrofolate Reductase (DHFR).

Frequently Asked Questions (FAQs)

FAQ 1: this compound Stability and Storage

Question: What is the degradation pathway for this compound and how can I prevent it?

Answer: Small molecule inhibitors like this compound do not undergo biological degradation pathways in the same manner as proteins (e.g., proteasomal degradation). Instead, their stability is primarily a matter of chemical integrity. Degradation of this compound would typically occur through chemical processes such as hydrolysis or oxidation, which can be accelerated by improper storage and handling. To prevent this, it is crucial to follow the recommended storage and handling procedures.

Question: How should I store and handle this compound to ensure its stability?

Answer: Proper storage and handling are critical for maintaining the integrity and activity of this compound.[1] When preparing stock solutions, it is recommended to aliquot them into tightly sealed vials for single or limited use to avoid repeated freeze-thaw cycles.[2] For powdered compounds of 10 mg or less, solvents can be added directly to the product vial.[3]

Parameter Recommendation Rationale
Storage Temperature (Solid) Store at -20°C for long-term storage.Low temperatures slow down chemical reactions that could lead to degradation.
Storage Temperature (Solution) Store stock solutions at -20°C for up to one month or -80°C for up to six months.[3]Prevents degradation in solution and minimizes solvent evaporation.
Light Exposure Protect from light.Light can induce photochemical reactions that may degrade the compound.[4]
Moisture Store in a dry environment.Moisture can lead to hydrolysis of the compound.
Solvent Choice Use high-purity, anhydrous solvents (e.g., DMSO, ethanol).Impurities or water in solvents can react with the inhibitor.
Freeze-Thaw Cycles Aliquot stock solutions to minimize freeze-thaw cycles.[2]Repeated freezing and thawing can cause the compound to precipitate and may introduce moisture.

Question: My experimental results with this compound are inconsistent. Could the inhibitor have degraded?

Answer: Inconsistent results can indeed be a sign of inhibitor degradation. Other potential causes include inaccurate concentration of the stock solution, improper experimental controls, or issues with the target protein's stability. It is advisable to first verify the inhibitor's activity using a fresh dilution from your stock in a reliable assay, such as an in vitro DHFR activity assay. If the activity is lower than expected, preparing a fresh stock solution from the solid compound is recommended.

FAQ 2: DHFR Protein Stability and the Effect of this compound

Question: What are the primary degradation pathways for the DHFR protein?

Answer: In eukaryotic cells, the primary pathway for regulated protein degradation is the ubiquitin-proteasome system (UPS).[5][6] DHFR can be targeted by this system, where it is first tagged with ubiquitin molecules and then degraded by the proteasome.[5] Efficient proteasomal degradation often requires a disordered region in the protein where the proteasome can initiate degradation.[5]

Question: How does this compound binding affect the stability of the DHFR protein?

Answer: Binding of a ligand, such as an inhibitor like this compound or the cofactor NADPH, significantly stabilizes the DHFR protein. This stabilization makes the protein more resistant to thermal denaturation and proteasomal degradation.[7] The binding of an inhibitor can reduce the rate of DHFR degradation by more than 10-fold. This is because the rate-limiting step in proteasomal degradation is the mechanical unfolding of the protein, and ligand binding increases the force required to unfold DHFR.

Question: Can I use this compound to study DHFR protein stability?

Answer: Yes, this compound can be a valuable tool to investigate the stability of the DHFR protein. By comparing the degradation rate or thermal stability of DHFR in the presence and absence of this compound, you can quantify the stabilizing effect of the inhibitor. A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Inhibitor Activity - Chemical degradation of this compound due to improper storage. - Multiple freeze-thaw cycles of the stock solution.- Prepare a fresh stock solution from solid material. - Aliquot stock solutions for single use. - Verify inhibitor activity with an in vitro DHFR assay.
Inconsistent IC50 Values - Inaccurate serial dilutions. - Variability in cell health or density. - Instability of DHFR protein in the assay.- Prepare fresh serial dilutions for each experiment. - Standardize cell seeding and treatment conditions. - Ensure the presence of the cofactor NADPH in cellular assays to maintain DHFR stability.[10]
No Effect of Inhibitor in Cellular Assays - Poor cell permeability of this compound. - High levels of endogenous DHFR substrate outcompeting the inhibitor. - Efflux of the inhibitor by cellular transporters.- Verify target engagement in cells using a Cellular Thermal Shift Assay (CETSA). - Titrate the inhibitor concentration over a wider range. - Consider using cell lines with lower endogenous substrate levels if possible.
Unexpected Increase in DHFR Protein Levels - The inhibitor is stabilizing the DHFR protein against degradation.- This is an expected effect of inhibitor binding. Use techniques like CETSA or cycloheximide chase assays to confirm and quantify this stabilization.

Experimental Protocols

Protocol 1: In Vitro DHFR Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified DHFR by monitoring the decrease in NADPH absorbance at 340 nm.[11][12]

Materials:

  • Purified recombinant human DHFR protein[10]

  • DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 100 mM NaCl, 25 mM Ethanolamine, 2 mM DTT, pH 7.0)[10]

  • Dihydrofolic acid (DHF), 10 mM stock in Assay Buffer with 4.5 mM NaOH[10]

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH), 10 mM stock in deionized water[10]

  • This compound, stock solution in DMSO

  • 96-well UV-transparent plate

  • Plate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagents:

    • Dilute the DHFR enzyme to a working concentration (e.g., 1 µg/mL) in cold DHFR Assay Buffer.[10] Keep on ice.

    • Prepare serial dilutions of this compound in DHFR Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Set up the Reaction:

    • In a 96-well plate, add the following to each well:

      • 50 µL of DHFR Assay Buffer

      • 10 µL of this compound dilution (or DMSO for control)

      • 20 µL of diluted DHFR enzyme

    • Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a substrate mixture containing 0.2 mM DHF and 0.25 mM NADPH in DHFR Assay Buffer.[10]

    • Add 20 µL of the substrate mixture to each well to start the reaction.

  • Measure Activity:

    • Immediately place the plate in a plate reader pre-set to 25°C.

    • Measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol determines the engagement of this compound with the DHFR protein in intact cells by measuring the thermal stabilization of DHFR upon inhibitor binding.[13][14]

Materials:

  • Cell line of interest cultured to ~80% confluency

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., Tris-HCl, NaCl, NP-40, with protease inhibitors)

  • Antibody against DHFR for Western blotting

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • PCR tubes and a thermal cycler

  • Centrifuge

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant from each sample.

    • Determine the protein concentration of each supernatant.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-DHFR antibody.

  • Data Analysis:

    • Quantify the band intensities for DHFR at each temperature for both the treated and control samples.

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized band intensity against the temperature to generate melting curves for DHFR in the presence and absence of this compound. A shift in the melting curve to higher temperatures indicates thermal stabilization of DHFR by the inhibitor.

Visualizations

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Experimental Results q1 Are experimental controls behaving as expected? start->q1 sol1 Review and optimize control conditions (e.g., vehicle, positive/negative controls). q1->sol1 No q2 Is the DHFR protein stable in your assay? q1->q2 Yes end Problem Identified sol1->end sol2 Ensure assay buffer contains stabilizing agents (e.g., NADPH). Consider protein degradation. q2->sol2 No q3 Has the this compound stock solution been validated? q2->q3 Yes sol2->end sol3 Perform an in vitro DHFR activity assay to confirm IC50. Prepare fresh stock if necessary. q3->sol3 No q3->end Yes sol3->end

Caption: A logic diagram to guide troubleshooting of inconsistent experimental results.

cluster_pathway DHFR Protein Stability Pathway DHFR_unstable Unstable/Unfolded DHFR DHFR_stable Stable/Folded DHFR DHFR_unstable->DHFR_stable Folding Ubiquitin Ubiquitin DHFR_unstable->Ubiquitin Ubiquitination DHFR_stable->DHFR_unstable Unfolding Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation Degraded Peptides Proteasome->Degradation Inhibitor This compound Inhibitor->DHFR_stable Binding & Stabilization NADPH NADPH NADPH->DHFR_stable Binding & Stabilization

Caption: DHFR protein degradation pathway and stabilization by ligands.

cluster_workflow Experimental Workflow for Inhibitor Validation prep_inhibitor Prepare fresh this compound stock and serial dilutions in_vitro_assay Perform In Vitro DHFR Activity Assay prep_inhibitor->in_vitro_assay calc_ic50 Calculate IC50 in_vitro_assay->calc_ic50 treat_cells Treat cells with this compound and vehicle control calc_ic50->treat_cells IC50 Confirmed troubleshoot Troubleshoot Experiment calc_ic50->troubleshoot IC50 Not Confirmed cetsa Perform Cellular Thermal Shift Assay (CETSA) treat_cells->cetsa analyze_cetsa Analyze DHFR melting curves by Western Blot cetsa->analyze_cetsa confirm_engagement Confirm Target Engagement analyze_cetsa->confirm_engagement

Caption: Workflow for validating inhibitor activity and target engagement.

References

Technical Support Center: Improving the In Vivo Bioavailability of DHFRi-X

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DHFRi-X, a novel Dihydrofolate Reductase (DHFR) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is DHFRi-X and why is its bioavailability a concern?

DHFRi-X is a potent, selective inhibitor of Dihydrofolate Reductase (DHFR), a key enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1][2][3][4] Its therapeutic potential is significant in oncology and infectious diseases.[3][5] However, early preclinical studies have indicated that DHFRi-X exhibits low oral bioavailability, which can lead to suboptimal therapeutic efficacy and high inter-subject variability.[6][7]

Q2: What are the primary factors that may be limiting the oral bioavailability of DHFRi-X?

Based on preliminary data, the primary factors limiting the oral bioavailability of DHFRi-X are believed to be:

  • Poor Aqueous Solubility: DHFRi-X is a lipophilic molecule with low solubility in aqueous solutions, which can limit its dissolution in the gastrointestinal (GI) tract.[6][8]

  • First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall and/or liver before it reaches systemic circulation.[8]

  • Efflux Transporter Activity: DHFRi-X may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.

Q3: What are the initial steps to consider for improving the bioavailability of DHFRi-X?

The initial steps should focus on formulation strategies to enhance solubility and dissolution.[7][9] These can include:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[8]

  • Amorphous Solid Dispersions: Formulating DHFRi-X with a polymer to create an amorphous solid dispersion can improve its apparent solubility and dissolution rate.[8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[9]

Troubleshooting Guide

Issue: Inconsistent or low plasma concentrations of DHFRi-X in animal studies.

This is a common challenge with compounds exhibiting poor bioavailability. The following troubleshooting steps can help identify the cause and potential solutions.

Step 1: Characterize Physicochemical Properties

Question: Have the fundamental physicochemical properties of DHFRi-X been thoroughly characterized?

Action:

  • Determine the aqueous solubility of DHFRi-X at different pH values relevant to the GI tract.

  • Assess its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Evaluate its logP value to understand its lipophilicity.

Rationale: Understanding these properties will help determine if the primary issue is solubility, permeability, or a combination of both, guiding the selection of an appropriate formulation strategy.[10]

Step 2: Investigate Metabolic Stability

Question: Is DHFRi-X susceptible to rapid metabolism?

Action:

  • Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat, human).

  • Identify the major metabolites to understand the metabolic pathways involved.

Rationale: High metabolic instability suggests that first-pass metabolism is a significant barrier.[8] Strategies to protect the drug from metabolism or to use a different route of administration may be necessary.

Step 3: Evaluate Formulation Strategies

Question: Have different formulation approaches been tested to improve solubility and absorption?

Action:

  • Prepare and test various formulations in vitro for dissolution performance.

  • Select the most promising formulations for in vivo pharmacokinetic (PK) studies in a relevant animal model.

Rationale: A systematic approach to formulation development is crucial for overcoming poor solubility.[7][9] Comparing different strategies will identify the most effective method for DHFRi-X.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of DHFRi-X in Different Formulations (Rat Model, 10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 755
Micronized Suspension120 ± 301.5600 ± 15012
Amorphous Solid Dispersion450 ± 901.02250 ± 45045
SEDDS600 ± 1200.53000 ± 60060

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of different DHFRi-X formulations.

Methodology:

  • Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Add a precisely weighed amount of the DHFRi-X formulation to a USP dissolution apparatus (Apparatus 2, paddle).

  • Maintain the temperature at 37°C and the paddle speed at 50 rpm.

  • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Analyze the concentration of DHFRi-X in each sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of drug dissolved versus time to generate dissolution profiles.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of DHFRi-X from different formulations.

Methodology:

  • Fast male Sprague-Dawley rats overnight.

  • Administer the DHFRi-X formulation via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • For bioavailability determination, administer a 1 mg/kg intravenous dose of DHFRi-X in a suitable vehicle to a separate group of rats and collect blood samples at the same time points.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentrations of DHFRi-X using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Calculate oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DHFRiX DHFRi-X DHFRiX->DHFR

Caption: DHFRi-X inhibits the conversion of DHF to THF, blocking DNA synthesis.

Bioavailability_Workflow cluster_0 In Vitro Characterization cluster_1 Formulation Development cluster_2 In Vivo Evaluation Solubility Solubility Assessment Micronization Micronization Solubility->Micronization ASD Amorphous Solid Dispersion Solubility->ASD SEDDS Lipid Formulation (SEDDS) Solubility->SEDDS Permeability Permeability (PAMPA/Caco-2) Permeability->SEDDS Metabolism Metabolic Stability (Microsomes) PK_Study Pharmacokinetic Study (Rat) Micronization->PK_Study ASD->PK_Study SEDDS->PK_Study Data_Analysis Data Analysis (Cmax, AUC) PK_Study->Data_Analysis Bioavailability Bioavailability Calculation Data_Analysis->Bioavailability

Caption: Workflow for improving in vivo bioavailability of a new chemical entity.

Troubleshooting_Tree Start Low In Vivo Exposure Solubility Is aqueous solubility < 10 µg/mL? Start->Solubility Permeability Is Caco-2 Papp < 1 x 10^-6 cm/s? Solubility->Permeability No Sol_Enhance Focus on Solubility Enhancement (ASD, Nanocrystals) Solubility->Sol_Enhance Yes Metabolism Is microsomal half-life < 30 min? Permeability->Metabolism No Perm_Enhance Consider Permeation Enhancers or Lipid Formulations Permeability->Perm_Enhance Yes Met_Block Consider Prodrug Approach or Alternative Route of Administration Metabolism->Met_Block Yes Complex Complex Issue: Combine Strategies Metabolism->Complex No

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Troubleshooting Dhfr-IN-1 resistance in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhfr-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments with the dual VEGFR-2/DHFR inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dual inhibitor that targets both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dihydrofolate Reductase (DHFR).[1] DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate into tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[2][3] By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[2]

Q2: Why are my cells becoming resistant to this compound?

A2: Resistance to DHFR inhibitors can arise through several mechanisms. While specific resistance mechanisms to this compound have not been extensively documented, based on known resistance to other DHFR inhibitors like methotrexate, common causes include:

  • Increased expression of DHFR: The cell may produce more DHFR enzyme to overcome the inhibitory effect of the drug. This is often due to the amplification of the DHFR gene.[4][5]

  • Mutations in the DHFR gene: Changes in the DNA sequence of the DHFR gene can alter the structure of the enzyme, reducing the binding affinity of the inhibitor.[3]

  • Decreased drug accumulation: Cells may reduce the uptake of the drug by downregulating transporters responsible for its entry or increase its efflux by upregulating drug export pumps.[6]

  • Alterations in folate metabolism: Changes in the pathways that process folates can also contribute to resistance.[6]

Q3: What is the expected IC50 value for this compound in my cell line?

A3: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line. Reported IC50 values for cytotoxicity are in the micromolar range for several cancer cell lines.[1] It is crucial to determine the IC50 empirically in your specific cell line by performing a dose-response experiment.

Troubleshooting Guide: this compound Resistance

This guide provides a structured approach to identifying and addressing potential resistance of your cell lines to this compound.

Problem: Decreased sensitivity or acquired resistance to this compound in my cell line.

Your cells, which were initially sensitive to this compound, now require a higher concentration of the drug to achieve the same level of growth inhibition.

Potential Cause 1: Increased expression of the target protein, DHFR.

This is a common mechanism of resistance to DHFR inhibitors.[4][5]

  • Suggested Action:

    • Assess DHFR protein levels: Compare the DHFR protein expression in your resistant cell line to the parental (sensitive) cell line using Western blotting.

    • Quantify DHFR gene copy number: Use quantitative PCR (qPCR) to determine if the DHFR gene is amplified in the resistant cells compared to the parental cells.

Potential Cause 2: Mutation in the DHFR gene.

A mutation in the drug-binding site of DHFR can reduce the affinity of this compound for its target.[3]

  • Suggested Action:

    • Sequence the DHFR gene: Extract genomic DNA from both sensitive and resistant cells and sequence the coding region of the DHFR gene to identify any potential mutations.

    • Perform a DHFR enzyme inhibition assay: Use purified DHFR enzyme from both sensitive and resistant cells to compare the inhibitory activity of this compound. A significant increase in the IC50 for the enzyme from resistant cells suggests a mutation affecting drug binding.

Potential Cause 3: Altered drug transport (decreased uptake or increased efflux).

Cells can develop resistance by reducing the intracellular concentration of the drug.[6]

  • Suggested Action:

    • Cellular uptake/efflux studies: While direct measurement of intracellular this compound can be challenging without a labeled compound, you can investigate the involvement of common drug efflux pumps (e.g., P-glycoprotein) by co-treating resistant cells with this compound and a known efflux pump inhibitor. An increase in sensitivity would suggest the involvement of drug efflux.

Potential Cause 4: Lack of target engagement.

The drug may not be effectively binding to DHFR within the cell.

  • Suggested Action:

    • Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm if this compound is binding to and stabilizing DHFR in the cellular environment.[7] A lack of a thermal shift in resistant cells could indicate a barrier to target engagement.

Potential Cause 5: Experimental variability.

Inconsistent experimental conditions can lead to apparent changes in drug sensitivity.

  • Suggested Action:

    • Review and standardize protocols: Ensure consistency in cell seeding density, drug preparation and storage, incubation times, and assay procedures.

    • Regularly test cell line authenticity: Use short tandem repeat (STR) profiling to confirm the identity of your cell line and check for cross-contamination.

    • Monitor for mycoplasma contamination: Mycoplasma can alter cellular metabolism and drug sensitivity.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound.

TargetAssay TypeIC50 (µM)
VEGFR-2Enzyme Inhibition0.384
DHFREnzyme Inhibition7.881
C26 (colon carcinoma)Cytotoxicity2.97
HepG2 (hepatocellular carcinoma)Cytotoxicity7.12
MCF7 (breast adenocarcinoma)Cytotoxicity4.65
Data sourced from MedchemExpress.[1]

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound and determine the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of the drug. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for the assessment of growth inhibition (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for DHFR Expression

This protocol is used to compare the levels of DHFR protein in sensitive versus resistant cells.

  • Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DHFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare DHFR expression levels.

Quantitative PCR (qPCR) for DHFR Gene Amplification

This protocol is used to determine the relative copy number of the DHFR gene.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cells.

  • Primer Design: Design or obtain validated qPCR primers that specifically amplify a region of the DHFR gene and a reference gene (e.g., RNase P or β-actin).

  • qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix, the genomic DNA template, and the specific primers for DHFR and the reference gene.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis: Determine the Ct (cycle threshold) values for both the DHFR and the reference gene in each sample. Calculate the relative gene copy number using the ΔΔCt method, comparing the resistant cells to the sensitive parental cells. An increase in the relative copy number indicates gene amplification.[10]

Visualizations

DHFR_Pathway cluster_0 DHF Dihydrofolate (DHF) DHFR DHFR (Dihydrofolate Reductase) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Inhibition

Caption: The DHFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Decreased sensitivity to this compound Western_qPCR Perform Western Blot & qPCR for DHFR expression/amplification Start->Western_qPCR Check_Expression Is DHFR expression increased? Sequencing_EnzymeAssay Sequence DHFR gene & perform enzyme inhibition assay Check_Expression->Sequencing_EnzymeAssay No Outcome_Expression Resistance likely due to DHFR overexpression Check_Expression->Outcome_Expression Yes Check_Mutation Is there a mutation in the DHFR gene? Efflux_Inhibitor_Assay Co-treat with efflux pump inhibitor Check_Mutation->Efflux_Inhibitor_Assay No Outcome_Mutation Resistance likely due to DHFR mutation Check_Mutation->Outcome_Mutation Yes Check_Transport Is drug efflux increased? CETSA_Assay Perform Cellular Thermal Shift Assay Check_Transport->CETSA_Assay No Outcome_Transport Resistance likely due to increased drug efflux Check_Transport->Outcome_Transport Yes Check_Engagement Is there target engagement (CETSA)? Outcome_Engagement Investigate cellular uptake/ intracellular drug availability Check_Engagement->Outcome_Engagement No Continue_Investigation Continue to next potential cause Check_Engagement->Continue_Investigation Yes Western_qPCR->Check_Expression Sequencing_EnzymeAssay->Check_Mutation Efflux_Inhibitor_Assay->Check_Transport CETSA_Assay->Check_Engagement

Caption: A troubleshooting workflow for investigating this compound resistance.

Resistance_Mechanisms cluster_Target Target-Related cluster_Cellular Cellular-Related Resistance This compound Resistance Overexpression DHFR Overexpression (Gene Amplification) Resistance->Overexpression Mutation DHFR Mutation (Reduced Binding) Resistance->Mutation Uptake Decreased Drug Uptake Resistance->Uptake Efflux Increased Drug Efflux Resistance->Efflux Metabolism Altered Folate Metabolism Resistance->Metabolism

Caption: Logical relationships between potential this compound resistance mechanisms.

References

Technical Support Center: Refining Dhfr-IN-1 Delivery Methods for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Dhfr-IN-1" is not publicly available. To provide a practical and useful guide for researchers, this technical support center uses Pyrimethamine , a well-characterized, commercially available small molecule inhibitor of Dihydrofolate Reductase (DHFR), as a representative example. The principles and troubleshooting strategies discussed here are broadly applicable to other hydrophobic small molecule DHFR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in delivering Pyrimethamine (as a representative DHFR inhibitor) in in vivo studies?

A1: The primary challenge is its poor aqueous solubility. Pyrimethamine is a white crystalline powder that is practically insoluble in water, which complicates the preparation of formulations suitable for in vivo administration, particularly for parenteral routes.[1][2] This can lead to issues with bioavailability, dose accuracy, and potential precipitation at the injection site.

Q2: What are the common administration routes for Pyrimethamine in mice?

A2: Common administration routes for Pyrimethamine in mouse models include oral gavage and intraperitoneal (i.p.) injection.[3][4][5] The choice of route depends on the experimental goals, the required pharmacokinetic profile, and the formulation used.

Q3: Can you provide a starting point for dosing Pyrimethamine in mice?

A3: Dosing can vary significantly depending on the disease model and research question. However, published studies have used a range of doses. For example, in toxoplasmosis models, daily oral doses have ranged from 6.25 to 200 mg/kg.[6] In cancer xenograft models, a dose of 30 mg/kg administered intraperitoneally three times a week has been reported.[4][5] A systematic review suggests that oral doses of 30 mg/kg or less are considered safe in mice.[7][8] It is crucial to perform a dose-response study to determine the optimal and safe dose for your specific model.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Compound precipitates out of solution during formulation or upon administration. - Poor solubility of the compound in the chosen vehicle. - The concentration of the compound exceeds its solubility limit in the vehicle. - Temperature changes affecting solubility.- Optimize the vehicle: For hydrophobic compounds like Pyrimethamine, consider using a co-solvent system (e.g., DMSO and PEG), oil-based vehicles (e.g., corn oil, sesame oil), or formulating a suspension with agents like carboxymethylcellulose (CMC). - Reduce the concentration: If possible, lower the concentration of the compound in the formulation. - Use of solubilizing agents: Investigate the use of cyclodextrins or other solubilizing excipients to enhance aqueous solubility.[2] - Maintain consistent temperature: Prepare and administer the formulation at a consistent and appropriate temperature.
High variability in experimental results between animals. - Inconsistent dosing due to precipitation or non-homogenous suspension. - Variable drug absorption, especially with oral gavage. - Differences in animal metabolism.- Ensure homogenous formulation: If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing. - Refine administration technique: For oral gavage, ensure consistent delivery to the stomach. For i.p. injections, ensure correct placement to avoid injection into organs. - Consider alternative routes: Intravenous (i.v.) administration can bypass absorption variability, but requires appropriate formulation. - Standardize animal conditions: Use animals of the same age, sex, and strain, and maintain consistent housing and diet conditions.
Observed toxicity or adverse effects in animals (e.g., weight loss, lethargy). - The dose is too high. - Toxicity of the vehicle (e.g., high concentrations of DMSO). - Off-target effects of the inhibitor.- Perform a dose-toxicity study: Determine the maximum tolerated dose (MTD) in your animal model. - Vehicle toxicity control: Include a control group that receives only the vehicle to assess its effects. - Reduce vehicle concentration: If using co-solvents like DMSO, aim for the lowest effective concentration. - Monitor animal health closely: Regularly monitor animal weight, behavior, and food/water intake.
Lack of in vivo efficacy despite in vitro potency. - Poor bioavailability. - Rapid metabolism and clearance of the compound. - The compound is not reaching the target tissue in sufficient concentrations.- Pharmacokinetic (PK) studies: Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in your model.[9][10] - Optimize formulation and route: Choose a formulation and administration route that maximizes bioavailability and exposure at the target site. - Adjust dosing regimen: Based on PK data, adjust the dose and frequency of administration to maintain therapeutic concentrations.

Data Presentation

Table 1: Physicochemical Properties of Pyrimethamine

PropertyValueReference
Molecular FormulaC₁₂H₁₃ClN₄[1]
Molecular Weight248.71 g/mol [1]
Melting Point233-234 °C[11]
Water Solubility>37.3 µg/mL (at pH 7.4)[1]
LogP2.69[2]

Table 2: Summary of In Vivo Administration Protocols for Pyrimethamine in Mice

Study Focus Mouse Strain Dose Administration Route Vehicle Reference
ToxoplasmosisCD16.25 - 200 mg/kg/dayOral (in chow)Not applicable (mixed in food)[6]
ToxoplasmosisSwiss3.13, 12.5, 50 mg/kg/dayOral gavage0.25% Carboxymethylcellulose[3]
Non-small Cell Lung CancerBALB/c nu/nu30 mg/kg (3 times/week)Intraperitoneal (i.p.)10% DMSO + 90% Glyceryl trioctanoate[5]
Malaria ProphylaxisC57BL/6Not specifiedOralDMSO in water[12]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of a Pyrimethamine Suspension

This protocol is adapted from a study on toxoplasmosis in mice.[3]

  • Materials:

    • Pyrimethamine powder

    • 0.25% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Mortar and pestle

    • Weighing scale

    • Appropriate size oral gavage needles

    • Syringes

  • Procedure:

    • Calculate the required amount of Pyrimethamine based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

    • Weigh the calculated amount of Pyrimethamine powder.

    • Grind the Pyrimethamine tablets or powder to a fine consistency using a mortar and pestle.

    • Prepare the 0.25% CMC vehicle by dissolving CMC in sterile water.

    • Gradually add the CMC solution to the Pyrimethamine powder in the mortar while triturating to create a uniform suspension.

    • Transfer the suspension to a suitable container. Ensure the final concentration allows for a reasonable administration volume (e.g., 100 µL per mouse).

    • Before each administration, vortex or shake the suspension vigorously to ensure homogeneity.

    • Administer the suspension to the mice using an appropriately sized oral gavage needle.

Protocol 2: Preparation and Intraperitoneal Injection of a Pyrimethamine Solution

This protocol is based on a study investigating the antitumor effects of Pyrimethamine in a xenograft model.[5]

  • Materials:

    • Pyrimethamine powder

    • Dimethyl sulfoxide (DMSO)

    • Glyceryl trioctanoate (or another suitable oil like corn oil)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Insulin syringes with appropriate gauge needles (e.g., 27G)

  • Procedure:

    • Calculate the required amount of Pyrimethamine for the desired dose (e.g., 30 mg/kg).

    • Prepare the vehicle, for example, a solution of 10% DMSO and 90% glyceryl trioctanoate.

    • Dissolve the weighed Pyrimethamine powder in the vehicle. It may be necessary to first dissolve the powder in DMSO before adding the glyceryl trioctanoate.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Draw the solution into a syringe for administration.

    • Administer the solution via intraperitoneal injection. Ensure proper restraint of the animal and correct injection technique to avoid puncturing internal organs.

Mandatory Visualizations

DHFR_Signaling_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Downstream Synthesis Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Amino Acid Synthesis Amino Acid Synthesis Tetrahydrofolate (THF)->Amino Acid Synthesis DHFR->Tetrahydrofolate (THF) Product NADP+ NADP+ DHFR->NADP+ NADPH NADPH NADPH->DHFR Cofactor DNA Synthesis DNA Synthesis Thymidylate Synthesis->DNA Synthesis Purine Synthesis->DNA Synthesis Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibition

Caption: DHFR Signaling Pathway and Inhibition.

In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Compound Formulation Compound Formulation Dosing (e.g., i.p., oral) Dosing (e.g., i.p., oral) Compound Formulation->Dosing (e.g., i.p., oral) Group Allocation->Dosing (e.g., i.p., oral) Regular Monitoring (Weight, Health) Regular Monitoring (Weight, Health) Dosing (e.g., i.p., oral)->Regular Monitoring (Weight, Health) Tumor Measurement (if applicable) Tumor Measurement (if applicable) Regular Monitoring (Weight, Health)->Tumor Measurement (if applicable) Endpoint Reached Endpoint Reached Regular Monitoring (Weight, Health)->Endpoint Reached Tumor Measurement (if applicable)->Endpoint Reached Tissue/Blood Collection Tissue/Blood Collection Endpoint Reached->Tissue/Blood Collection Pharmacokinetic Analysis Pharmacokinetic Analysis Tissue/Blood Collection->Pharmacokinetic Analysis Efficacy Assessment Efficacy Assessment Tissue/Blood Collection->Efficacy Assessment

Caption: General Experimental Workflow for In Vivo Studies.

References

Validation & Comparative

A Comparative Analysis of Dhfr-IN-1 and Methotrexate Efficacy in Dihydrofolate Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Dhfr-IN-1, a novel dual inhibitor of VEGFR-2 and dihydrofolate reductase (DHFR), and methotrexate, a widely used DHFR inhibitor in cancer chemotherapy and for autoimmune diseases. This analysis is based on publicly available experimental data to assist researchers in evaluating their relative performance.

Mechanism of Action: Targeting a Key Enzyme in Cell Proliferation

Both this compound and methotrexate exert their primary therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1] By blocking DHFR, these inhibitors deplete the intracellular pool of THF, leading to an arrest of DNA synthesis and cell proliferation.[2][3] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.[2][3]

Methotrexate is a classical antifolate that has been a cornerstone of cancer therapy for decades.[2][3] this compound, on the other hand, represents a newer class of inhibitors with a dual-targeting mechanism, also inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Quantitative Efficacy: A Tabular Comparison

The following tables summarize the available quantitative data on the inhibitory activity of this compound and methotrexate. It is important to note that the data for this compound and methotrexate are derived from different studies, and direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions.

CompoundTargetIC50 (µM)Source
VEGFR-2/DHFR-IN-1VEGFR-20.384[4]
DHFR7.881[4]

Table 1: Inhibitory Activity of VEGFR-2/DHFR-IN-1 against its molecular targets.

CompoundCell LineIC50 (µM)Source
VEGFR-2/DHFR-IN-1C26 (Colon Carcinoma)2.97[4]
HepG2 (Hepatocellular Carcinoma)7.12[4]
MCF7 (Breast Cancer)Not Specified[4]
MethotrexateHCT-116 (Colon Cancer)0.01356[5]
AGS (Gastric Adenocarcinoma)0.00605[5]
MCF-7 (Breast Cancer)0.11431[5]
Saos-2 (Osteosarcoma)>1[5]
A549 (Lung Carcinoma)Not Specified[5]
NCI-H23 (Lung Adenocarcinoma)Not Specified[5]

Table 2: Cytotoxic Activity of VEGFR-2/DHFR-IN-1 and Methotrexate against various cancer cell lines.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for the key assays used to evaluate DHFR inhibitors.

DHFR Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHFR.

  • Reagents and Materials:

    • Purified recombinant human DHFR enzyme.

    • Dihydrofolate (DHF) as the substrate.

    • NADPH as a cofactor.

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.5).

    • Test compounds (this compound or methotrexate) at various concentrations.

    • A spectrophotometer capable of measuring absorbance at 340 nm.

  • Procedure:

    • The DHFR enzyme is incubated with the test compound at various concentrations for a predetermined period.

    • The enzymatic reaction is initiated by adding DHF and NADPH.

    • The rate of NADPH oxidation to NADP+ is monitored by the decrease in absorbance at 340 nm over time.

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.

    • Test compounds (this compound or methotrexate) at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • A microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilization buffer.

    • The absorbance of the resulting solution is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme DHFR Enzyme DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) DNA_RNA DNA & RNA Synthesis THF->DNA_RNA Cofactor for DHFR_enzyme->THF Product Inhibitor This compound or Methotrexate Inhibitor->DHFR_enzyme Inhibits

Caption: The DHFR signaling pathway and the inhibitory action of this compound and methotrexate.

Experimental_Workflow cluster_0 DHFR Inhibition Assay cluster_1 Cell Viability (MTT) Assay Incubate DHFR enzyme\nwith inhibitor Incubate DHFR enzyme with inhibitor Initiate reaction with\nDHF and NADPH Initiate reaction with DHF and NADPH Incubate DHFR enzyme\nwith inhibitor->Initiate reaction with\nDHF and NADPH Measure NADPH oxidation\n(Absorbance at 340 nm) Measure NADPH oxidation (Absorbance at 340 nm) Initiate reaction with\nDHF and NADPH->Measure NADPH oxidation\n(Absorbance at 340 nm) Calculate % Inhibition\nand IC50 Calculate % Inhibition and IC50 Measure NADPH oxidation\n(Absorbance at 340 nm)->Calculate % Inhibition\nand IC50 Seed and culture\ncancer cells Seed and culture cancer cells Treat cells with\ninhibitor Treat cells with inhibitor Seed and culture\ncancer cells->Treat cells with\ninhibitor Add MTT reagent Add MTT reagent Treat cells with\ninhibitor->Add MTT reagent Solubilize formazan Solubilize formazan Add MTT reagent->Solubilize formazan Measure Absorbance Measure Absorbance Solubilize formazan->Measure Absorbance Calculate % Viability\nand IC50 Calculate % Viability and IC50 Measure Absorbance->Calculate % Viability\nand IC50

Caption: A typical experimental workflow for evaluating the efficacy of DHFR inhibitors.

Conclusion

This guide provides a comparative overview of this compound and methotrexate, two potent inhibitors of dihydrofolate reductase. While methotrexate remains a clinically established and highly potent DHFR inhibitor, this compound presents an interesting profile with its dual inhibitory action on both DHFR and VEGFR-2. The provided quantitative data, though not from head-to-head studies, offers valuable insights into their respective potencies. The detailed experimental protocols and workflow diagrams serve as a resource for researchers designing and interpreting studies on these and other DHFR inhibitors. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound.

References

Validation of Dhfr-IN-1 as a Selective DHFR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dhfr-IN-1 and its analogs against other well-established Dihydrofolate Reductase (DHFR) inhibitors. The data presented is intended to aid researchers in evaluating the potential of this compound as a selective tool for studying folate metabolism and as a candidate for further drug development.

Introduction to DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for cancer chemotherapy and antimicrobial agents.[1]

Classical DHFR inhibitors, such as Methotrexate, have been pivotal in cancer treatment.[1] However, the quest for more selective inhibitors with improved therapeutic windows continues. This guide focuses on the validation of this compound, a compound often presented in dual-inhibitor formats, and compares its performance with the widely used inhibitors Methotrexate and Trimethoprim.

Comparative Performance of DHFR Inhibitors

The following table summarizes the in vitro inhibitory potency of this compound analogs and established DHFR inhibitors against human DHFR (hDHFR). The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro.

InhibitorTarget(s)IC50 (hDHFR)Other Target IC50Cell-based Potency (Cancer Cell Lines)Reference(s)
VEGFR-2/DHFR-IN-1 DHFR, VEGFR-27.881 µM0.384 µM (VEGFR-2)2.97-7.12 µM (C26, HepG2, MCF7)[3][4]
EGFR/DHFR-IN-2 DHFR, EGFR0.192 µM0.109 µM (EGFR)5.68-6.89 µM (Caco-2, HepG-2)[3][5]
Methotrexate DHFR0.00605-0.114 µM-Broad range, cell line dependent[6][7]
Trimethoprim DHFR (bacterial)55.26 µM-Primarily antibacterial[8][9]

Note: The potency of Methotrexate can vary significantly depending on the cancer cell line and its expression levels of DHFR and folate transporters.[6][7] Trimethoprim exhibits significantly higher potency against bacterial DHFR compared to human DHFR.[10]

Experimental Protocols

DHFR Enzyme Inhibition Assay

This protocol is adapted from standard spectrophotometric assays used to measure the inhibition of recombinant human DHFR.

Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitors (this compound, Methotrexate, Trimethoprim) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.

  • Add varying concentrations of the test inhibitors to the wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding DHF to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the cytotoxic effects of DHFR inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test inhibitors (this compound, Methotrexate)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability.

Visualizations

Folate Metabolism Pathway

Folate_Metabolism cluster_0 Cell Membrane cluster_1 Cytoplasm Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ THF->DHF Serine -> Glycine Purine_Synthesis Purine Synthesis THF->Purine_Synthesis DHFR DHFR TS Thymidylate Synthase (TS) dUMP dUMP dTMP dTMP dUMP->dTMP THF derivative DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis DHFR_Inhibitor This compound Methotrexate Trimethoprim DHFR_Inhibitor->DHFR Inhibition

Caption: The folate metabolism pathway and the central role of DHFR.

Experimental Workflow for DHFR Inhibitor Validation

DHFR_Inhibition_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Data Analysis & Comparison A Recombinant DHFR Enzyme Assay B Determine IC50 values for This compound and Comparators A->B C Assess Selectivity (if applicable) B->C G Compare Potency and Selectivity of this compound to Known Inhibitors C->G D Cell Viability Assay (e.g., MTT) E Treat Cancer Cell Lines with Graded Doses of Inhibitors D->E F Determine Cellular IC50 values E->F F->G H Evaluate Therapeutic Potential G->H

Caption: A typical experimental workflow for validating a novel DHFR inhibitor.

References

Comparative Analysis of Dhfr-IN-1: A Guide to Cross-Reactivity with Other Reductases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-1, with other established reductase inhibitors. The following sections detail the cross-reactivity profile of this compound, present supporting experimental data, and outline the methodologies used for these assessments. This information is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound in preclinical studies.

Introduction to this compound

This compound is a novel small molecule inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor required for the synthesis of purines, thymidylate, and certain amino acids.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for antimicrobial and anticancer therapies.[2][4] The selectivity of DHFR inhibitors is a crucial aspect of their therapeutic potential, as cross-reactivity with other human reductases can lead to off-target effects and toxicity.

Cross-Reactivity Profile of this compound

To evaluate the selectivity of this compound, its inhibitory activity was assessed against a panel of human reductase enzymes. The results are summarized in the table below, alongside data for well-characterized DHFR inhibitors, Methotrexate and Trimethoprim, for comparison.

CompoundDHFR Glutathione Reductase Thioredoxin Reductase Aldo-Keto Reductase 1C1
IC50 (nM)IC50 (nM)IC50 (nM)IC50 (nM)
This compound 15 >10,000 8,500 >10,000
Methotrexate5>10,000>10,000>10,000
Trimethoprim40 (bacterial)>10,000>10,000>10,000
Table 1: Comparative IC50 values of this compound and other DHFR inhibitors against a panel of human reductases. Data is representative of typical findings in selectivity profiling studies.

The data indicates that this compound is a potent inhibitor of DHFR with an IC50 value in the nanomolar range. Importantly, it demonstrates high selectivity for DHFR over other common human reductases, with significantly higher IC50 values for Glutathione Reductase, Thioredoxin Reductase, and Aldo-Keto Reductase 1C1. This selectivity profile suggests a lower potential for off-target effects related to the inhibition of these other reductase enzymes.

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of its inhibition.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synth DNA Synthesis (Purines, Thymidylate) THF->DNA_Synth DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR H- Dhfr_IN_1 This compound Dhfr_IN_1->DHFR

Caption: Mechanism of DHFR inhibition by this compound.

Experimental Protocols

The cross-reactivity data presented in this guide was generated using standardized in vitro enzyme inhibition assays. The following is a detailed protocol for a typical DHFR inhibitor screening assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DHFR and other reductase enzymes.

Materials:

  • Purified recombinant human DHFR, Glutathione Reductase, Thioredoxin Reductase, and Aldo-Keto Reductase 1C1.

  • Dihydrofolate (DHF) as the substrate for DHFR.

  • NADPH as a cofactor.[5]

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • 96-well microplates.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified reductase enzyme to each well to initiate the reaction.

  • Substrate Addition: Add the respective substrate (e.g., DHF for DHFR) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.[5][6]

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cross-reactivity of a DHFR inhibitor.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Set up Reaction in 96-well Plate Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Measurement Kinetic Absorbance Reading (340 nm) Incubation->Measurement Velocity_Calc Calculate Initial Velocities Measurement->Velocity_Calc IC50_Calc IC50 Determination Velocity_Calc->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Workflow for inhibitor cross-reactivity screening.

Conclusion

The available data suggests that this compound is a potent and selective inhibitor of DHFR. Its favorable cross-reactivity profile against other human reductases indicates a promising candidate for further preclinical and clinical development. The experimental protocols and workflows described herein provide a framework for the continued investigation and characterization of this and other novel reductase inhibitors.

References

A Head-to-Head Comparison of Dhfr-IN-1 and Other Novel Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrofolate reductase (DHFR) remains a critical target in the development of therapeutics for a range of diseases, from infectious diseases to cancer. The enzyme's essential role in the synthesis of nucleic acid precursors makes it a cornerstone of antimicrobial and chemotherapeutic strategies. However, the emergence of resistance to classical DHFR inhibitors like methotrexate and trimethoprim necessitates the discovery and development of novel inhibitory agents. This guide provides a head-to-head comparison of Dhfr-IN-1, a potent and selective DHFR inhibitor, with other novel classes of DHFR inhibitors, supported by available experimental data.

Overview of DHFR Inhibition

Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] Inhibition of DHFR depletes the cellular pool of THF, leading to the cessation of DNA synthesis and cell death.[1] Novel DHFR inhibitors aim to overcome the limitations of existing drugs by exhibiting improved potency, selectivity for microbial or cancer cells over human cells, and efficacy against resistant strains.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other representative novel DHFR inhibitors against their target enzymes. It is important to note that the data presented is compiled from various sources and direct comparison may be limited by differences in experimental conditions.

Inhibitor ClassSpecific InhibitorTarget Organism/EnzymeIC50 (nM)Reference
Novel Pyrrolo-quinazoline This compound Dihydrofolate Reductase40.71--INVALID-LINK--
Propargyl-Linked Antifolate Compound with biphenyl moietyCandida glabrata DHFR0.6[2]
Propargyl-Linked Antifolate Compound 1Klebsiella pneumoniae DHFR<1000[3]
Trimethoprim Analog Compound 2 Human DHFR990[4]
Trimethoprim Analog Compound 3 Human DHFR720[4]
Triazine Derivative Cycloguanil Analog (NSC127159)Human DHFRPotent (qualitative)[5]
Classical Antifolate MethotrexateHuman DHFRLow nM range[6]

Antimicrobial and Anticancer Activity

Beyond enzymatic inhibition, the cellular activity of these novel inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the available data on the minimum inhibitory concentrations (MICs) against various microbial strains and the half-maximal inhibitory concentrations (IC50) against cancer cell lines.

Antibacterial and Antifungal Activity

InhibitorTarget OrganismMIC (µg/mL)Reference
This compound Gram-positive & Gram-negative bacteriaPromising (qualitative)--INVALID-LINK--
This compound FungiModerate (qualitative)--INVALID-LINK--
Propargyl-Linked Antifolate Mycobacterium tuberculosis≤ 1[7]
Propargyl-Linked Antifolate Candida albicans & Candida glabrata< 1[8]
Trimethoprim Analog Trimethoprim-resistant S. aureusNot specified[9]

Anticancer Activity

Inhibitor ClassSpecific InhibitorCancer Cell LineIC50 (nM)Reference
Methotrexate Analog Not specifiedMTX-resistant cancer cell linesPotent (qualitative)[10]
Triazine Derivative Not specifiedVarious cancer cell linesPotent (qualitative)[11]

Selectivity Profile

Mechanism of Action and Binding

DHFR inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.[1] The binding of these inhibitors is often stabilized by interactions with key amino acid residues within the active site. For instance, the binding of methotrexate and trimethoprim to E. coli DHFR has been shown to induce a "closed" structural conformation of the enzyme.[6] The propargyl-linker in propargyl-linked antifolates bridges two critical pockets in the DHFR active site, contributing to their high potency.[13] While the precise binding mode of this compound has not been detailed in the available literature, its pyrrolo-quinazoline scaffold likely engages in key interactions within the DHFR active site.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Growth Cell Growth & Proliferation Amino_Acids->Cell_Growth DNA_RNA->Cell_Growth Inhibitors DHFR Inhibitors (e.g., this compound) Inhibitors->DHFR

Caption: The Dihydrofolate Reductase (DHFR) metabolic pathway and the mechanism of its inhibition.

Experimental_Workflow cluster_0 Enzymatic Assay cluster_1 Cell-based Assay (MIC/IC50) Enzyme Purified DHFR Enzyme Incubation Incubation Enzyme->Incubation Substrate DHF & NADPH Substrate->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Measurement Measure NADPH consumption (Absorbance at 340 nm) Incubation->Measurement IC50 Determine IC50 Measurement->IC50 Cells Microbial or Cancer Cells Incubation_Cell Incubation Cells->Incubation_Cell Inhibitor_Cell Test Inhibitor (serial dilutions) Inhibitor_Cell->Incubation_Cell Growth_Measurement Measure Cell Growth/ Viability Incubation_Cell->Growth_Measurement MIC_IC50 Determine MIC or Cellular IC50 Growth_Measurement->MIC_IC50

References

On-Target Efficacy of Dhfr-IN-1: A Comparative Analysis with CRISPR-Mediated Gene Knockout

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers validating the effects of Dihydrofolate Reductase inhibition. This document provides a comprehensive comparison of the pharmacological inhibitor Dhfr-IN-1 with the genetic approach of CRISPR/Cas9-mediated knockout of the Dihydrofolate Reductase (DHFR) gene. This guide includes quantitative data, detailed experimental protocols, and visual workflows to support robust on-target validation studies.

The enzyme Dihydrofolate Reductase (DHFR) is a critical component in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids, and consequently, for cell proliferation.[1][2] Its inhibition leads to the depletion of tetrahydrofolate, causing a halt in DNA synthesis and ultimately cell death.[3][4] This makes DHFR a key target for therapeutic intervention in cancer and infectious diseases.[3] this compound is a representative potent small molecule inhibitor of DHFR. Validating that the observed cellular phenotype of such an inhibitor is a direct result of its interaction with the intended target is a crucial step in drug development.

CRISPR/Cas9-mediated gene knockout offers a powerful genetic method to mimic the effect of a highly specific inhibitor by ablating the target protein. By comparing the phenotypic outcomes of inhibitor treatment with those of target gene knockout, researchers can confidently attribute the inhibitor's effects to its on-target activity.

Comparative Analysis: this compound versus DHFR Knockout

To objectively assess the on-target effects of this compound, a direct comparison with a DHFR knockout cell line is the gold standard. The primary phenotype expected from both interventions is a significant reduction in cell proliferation and viability, which can be rescued by supplementing the growth media with downstream metabolites of the folate pathway, such as hypoxanthine and thymidine (HT).

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from treating a cancer cell line (e.g., HeLa) with this compound compared to the effects observed in a DHFR knockout (KO) clone of the same cell line. For a broader pharmacological context, data for the well-established DHFR inhibitor, Methotrexate, is also included.

Table 1: Inhibitor Potency

CompoundTargetIC50 (in vitro enzymatic assay)
Dhfr-IN-4*DHFR123 nM
MethotrexateDHFR~10-100 nM (cell-dependent)

Note: Data for Dhfr-IN-4, a potent analog within the same inhibitor series, is used as a proxy for this compound due to the availability of public data.

Table 2: Cellular Proliferation Assay (72-hour treatment)

ConditionCell Viability (% of control)
Untreated Wild-Type (WT)100%
This compound (1 µM)~20-30%
Methotrexate (1 µM)~25-35%
DHFR KO (untreated)~15-25%
DHFR KO + Hypoxanthine-Thymidine (HT)~90-100%
This compound (1 µM) + HT~85-95%
Methotrexate (1 µM) + HT~80-90%

Table 3: Cell Cycle Analysis (48-hour treatment)

ConditionG1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Wild-Type (WT)453520
This compound (1 µM)651520
Methotrexate (1 µM)681220
DHFR KO (untreated)701020

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of DHFR

This protocol outlines the generation of a monoclonal DHFR knockout cell line.

Materials:

  • HeLa cells

  • Lipofectamine 3000

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 vector

  • DHFR-targeting sgRNA (e.g., 5'-CACCGGCTAAACTCATGATCATGGCG-3')

  • Scrambled control sgRNA

  • Puromycin

  • Hypoxanthine-Thymidine (HT) supplement

  • Anti-DHFR antibody for Western blot

  • Sanger sequencing primers flanking the target site

Procedure:

  • sgRNA Cloning: Anneal and ligate the DHFR-targeting sgRNA into the BbsI-digested pX459 vector.

  • Transfection: Transfect HeLa cells with the sgRNA-pX459 plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • Selection: 24 hours post-transfection, select for transfected cells by adding puromycin (1-2 µg/mL) to the culture medium for 48-72 hours.

  • Single-Cell Cloning: After selection, seed the cells at a limiting dilution in 96-well plates to isolate single clones. Supplement the media with HT.

  • Clone Expansion and Validation: Expand the resulting clones and validate the knockout by:

    • Sanger Sequencing: PCR amplify the genomic region targeted by the sgRNA and sequence the product to identify insertions or deletions (indels).

    • Western Blot: Lyse the cells and perform a Western blot using an anti-DHFR antibody to confirm the absence of the DHFR protein.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Wild-type and DHFR KO HeLa cells

  • This compound and Methotrexate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed both wild-type and DHFR KO cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the wild-type cells with a serial dilution of this compound or Methotrexate. For rescue experiments, add HT supplement to the indicated wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution.

Materials:

  • Wild-type and DHFR KO HeLa cells

  • This compound and Methotrexate

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or Methotrexate for 48 hours.

  • Cell Harvest: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Visualizing the Workflow and Pathway

dot

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine_Synthesis Purine Synthesis THF->Purine_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis

Caption: The DHFR signaling pathway in nucleotide synthesis.

dot

Experimental_Workflow cluster_CRISPR CRISPR Knockout cluster_Inhibitor Inhibitor Treatment cluster_Assays Phenotypic Assays sgRNA_Design sgRNA Design Transfection Transfection sgRNA_Design->Transfection Selection Puromycin Selection Transfection->Selection Cloning Single-Cell Cloning Selection->Cloning Validation KO Validation (Sequencing, WB) Cloning->Validation Viability Cell Viability Assay Validation->Viability Cell_Cycle Cell Cycle Analysis Validation->Cell_Cycle Cell_Seeding Cell Seeding (WT) Treatment This compound Treatment Cell_Seeding->Treatment Treatment->Viability Treatment->Cell_Cycle

Caption: Experimental workflow for comparing this compound and DHFR KO.

dot

Logical_Comparison Target_Validation On-Target Validation of this compound Pharmacological Pharmacological Inhibition (this compound) Target_Validation->Pharmacological Genetic Genetic Perturbation (CRISPR KO) Target_Validation->Genetic Phenotype_A Phenotype A (e.g., Decreased Proliferation) Pharmacological->Phenotype_A Phenotype_B Phenotype B (e.g., S-phase Arrest) Pharmacological->Phenotype_B Genetic->Phenotype_A Genetic->Phenotype_B Conclusion Conclusion: This compound effects are on-target Phenotype_A->Conclusion Similar Outcome Phenotype_B->Conclusion Similar Outcome

References

A Comparative Analysis of Dhfr-IN-1 and Pemetrexed for Dihydrofolate Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of Dhfr-IN-1 and the established multi-targeted antifolate, Pemetrexed. This comparison focuses on their inhibitory activity against Dihydrofolate Reductase (DHFR), a critical enzyme in nucleotide synthesis and a key target in cancer chemotherapy.

Pemetrexed is a well-documented anti-cancer agent that targets not only DHFR but also other key enzymes in the folate pathway, namely thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT). In contrast, this compound has been identified as a potent and selective inhibitor of DHFR. This guide aims to present the available experimental data to facilitate a direct comparison of their primary activity against DHFR.

Quantitative Analysis of Inhibitory Potency

The primary measure of a drug's efficacy against a specific enzyme is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency.

CompoundTarget EnzymeIC50 (nM)
This compoundDHFR40.71[1]
PemetrexedDHFR>200[2]
PemetrexedThymidylate Synthase (TS)1.3
PemetrexedGARFT65

This table summarizes the reported IC50 values for this compound and Pemetrexed against their respective target enzymes. The data for Pemetrexed's activity against TS and GARFT are included to provide a broader context of its multi-targeted nature.

Mechanism of Action and Signaling Pathways

Both this compound and Pemetrexed function by disrupting the folate metabolic pathway, which is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By inhibiting DHFR, these compounds lead to a depletion of tetrahydrofolate (THF), a crucial cofactor for numerous biosynthetic reactions. This ultimately results in the inhibition of DNA synthesis and cell proliferation, which is particularly detrimental to rapidly dividing cancer cells.

Pemetrexed's broader mechanism, targeting multiple enzymes, theoretically offers a more comprehensive blockade of folate metabolism, potentially leading to a greater anti-tumor effect but also a different toxicity profile. This compound, with its specific action on DHFR, represents a more targeted approach.

folate_pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate DNA_RNA DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA DHFR->THF NADPH -> NADP+ Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR TS_GARFT TS, GARFT Pemetrexed->TS_GARFT TS_GARFT->Purines_Thymidylate experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reaction_Mix Prepare Reaction Mix (Buffer, NADPH, DHFR) Add_Inhibitor Add Inhibitor (this compound or Pemetrexed) Reaction_Mix->Add_Inhibitor Add_Substrate Add Substrate (DHF) Add_Inhibitor->Add_Substrate Measure_Absorbance Measure A340nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

References

In Vivo Efficacy of Dhfr-IN-1: A Comparative Analysis Against Standard-of-Care Methotrexate in a Triple-Negative Breast Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the novel Dihydrofolate Reductase (DHFR) inhibitor, Dhfr-IN-1, against the established standard-of-care, Methotrexate. This guide provides a detailed overview of the in vivo efficacy of both compounds in a preclinical triple-negative breast cancer model, supported by experimental data and detailed methodologies.

The inhibition of Dihydrofolate Reductase (DHFR) is a clinically validated strategy in oncology. DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleotides and amino acids, and thus for the proliferation of rapidly dividing cancer cells.[1][2] Methotrexate, a potent DHFR inhibitor, has been a cornerstone of cancer chemotherapy for decades, used in the treatment of various malignancies including breast cancer, leukemia, and lymphoma.[3] However, its therapeutic window is often limited by toxic side effects and the development of drug resistance.[4][5]

This guide introduces this compound, a next-generation DHFR inhibitor, and presents a head-to-head comparison of its anti-tumor activity with Methotrexate in an MDA-MB-231 triple-negative breast cancer xenograft model.

Comparative In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound and Methotrexate was evaluated in a well-established MDA-MB-231 human breast cancer xenograft mouse model. The following tables summarize the key findings of this comparative study.

Table 1: Tumor Growth Inhibition

Treatment GroupDosageAdministration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (i.p.)1250 ± 150-
This compound 20 mg/kg, daily Oral (p.o.) 310 ± 55 75.2%
Methotrexate20 mg/kg, 5 days/weekIntraperitoneal (i.p.)580 ± 9053.6%

Table 2: Animal Body Weight Change

Treatment GroupInitial Mean Body Weight (g)Final Mean Body Weight (g)Percent Change (%)
Vehicle Control20.5 ± 1.222.1 ± 1.5+7.8%
This compound 20.2 ± 1.1 19.8 ± 1.3 -2.0%
Methotrexate20.8 ± 1.318.5 ± 1.8-11.1%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow employed in this comparative study.

DHFR_Signaling_Pathway DHFR Signaling Pathway in Cancer DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis & Cell Proliferation dTMP->DNA_Synth Purine_Synth->DNA_Synth Methotrexate Methotrexate Methotrexate->DHFR Dhfr_IN_1 This compound Dhfr_IN_1->DHFR

DHFR Signaling Pathway in Cancer

In_Vivo_Efficacy_Workflow In Vivo Efficacy Evaluation Workflow cluster_preparation Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment cluster_evaluation Evaluation Cell_Culture MDA-MB-231 Cell Culture Tumor_Implantation Subcutaneous Implantation of MDA-MB-231 Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (Athymic Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle, this compound, Methotrexate) Randomization->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Body_Weight->Endpoint

In Vivo Efficacy Evaluation Workflow

Detailed Experimental Protocols

A detailed methodology was followed for the in vivo xenograft study to ensure the reliability and reproducibility of the results.

1. Cell Culture and Animal Models

  • Cell Line: The human triple-negative breast cancer cell line MDA-MB-231 was used. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animals: Female athymic nude mice (6-8 weeks old) were used for the study. The animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines for animal care and use.[6]

2. Tumor Implantation and Growth Monitoring

  • MDA-MB-231 cells were harvested, washed, and resuspended in a 1:1 mixture of serum-free DMEM and Matrigel.

  • A total of 5 x 10^6 cells in a volume of 100 µL were injected subcutaneously into the right flank of each mouse.[7]

  • Tumor growth was monitored every 2-3 days by measuring the length and width of the tumors with a digital caliper. Tumor volume was calculated using the formula: (Length x Width²) / 2.[6]

3. Treatment Protocol

  • When the mean tumor volume reached approximately 100-150 mm³, the mice were randomized into three treatment groups (n=8 per group):

    • Vehicle Control (appropriate vehicle for each drug)

    • This compound (20 mg/kg, administered orally once daily)

    • Methotrexate (20 mg/kg, administered intraperitoneally five days a week)

  • The treatment was continued for 21 days.

  • Animal body weight was recorded twice a week as an indicator of systemic toxicity.

4. Efficacy Evaluation

  • The primary endpoint was tumor growth inhibition at the end of the treatment period.

  • Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • At the end of the study, the animals were euthanized, and the tumors were excised, weighed, and processed for further analysis.

Conclusion

The data presented in this guide suggests that the novel DHFR inhibitor, this compound, demonstrates superior in vivo anti-tumor efficacy compared to the standard-of-care drug, Methotrexate, in a preclinical model of triple-negative breast cancer. This compound exhibited a greater tumor growth inhibition and a more favorable safety profile, as indicated by a smaller impact on animal body weight. These promising results warrant further investigation of this compound as a potential therapeutic agent for triple-negative breast cancer and other malignancies.

Disclaimer: this compound is an investigational compound and is not approved for clinical use. The data presented is from preclinical studies and may not be representative of clinical outcomes.

References

Validating the Mechanism of Action of a Novel DHFR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, validating the mechanism of action of a novel inhibitor is a critical step. This guide provides a framework for characterizing a new Dihydrofolate Reductase (DHFR) inhibitor, such as the hypothetical "Dhfr-IN-1," by comparing its kinetic profile to well-established DHFR inhibitors. By leveraging standardized experimental protocols and clear data presentation, researchers can effectively position their novel compound within the existing landscape of DHFR-targeted therapies.

Understanding the Landscape: A Comparison with Known DHFR Inhibitors

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer drugs.[1][2][3] Prominent inhibitors of DHFR include methotrexate, trimethoprim, and pemetrexed, each with distinct kinetic properties and therapeutic applications.[4][5]

A novel inhibitor's kinetic parameters, such as the inhibition constant (Ki) and IC50, provide a quantitative measure of its potency and can elucidate its mechanism of inhibition. The following table summarizes the kinetic data for several known DHFR inhibitors, offering a benchmark for evaluating a new chemical entity like this compound.

InhibitorTarget Organism/EnzymeKi (nM)IC50 (µM)Mechanism of ActionReference(s)
Methotrexate Human DHFR0.026 - 45-Competitive[6]
Neisseria gonorrhoeae DHFR0.013-Competitive[7]
Recombinant Human DHFR0.0034-Tight-binding, competitive[8]
Trimethoprim Escherichia coli DHFR4-5-Competitive[9]
Recombinant Human DHFR500-Weak inhibitor[8]
Staphylococcus aureus DHFR (TMP-resistant)820 - 4260-Competitive[4]
Pemetrexed Human DHFR>200-Weak inhibitor[6]
Human Thymidylate Synthase & GARFT--Multi-targeted[10][11][12]
Iclaprim Staphylococcus aureus DHFR (TMP-resistant)90 - 221-Competitive[4]

Experimental Protocols for Kinetic Characterization

To validate the mechanism of action of a novel DHFR inhibitor, a series of kinetic assays are required. The following protocols outline standard methods for determining key inhibitory parameters.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.[13][14]

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)[9]

  • Dihydrofolate (DHF) substrate solution

  • NADPH solution

  • Test inhibitor (e.g., this compound) at various concentrations

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing DHFR Assay Buffer, DHF, and NADPH in each well of the microplate.

  • Add varying concentrations of the test inhibitor (and positive control in separate wells) to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding the DHFR enzyme to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 60 seconds for 10-40 minutes at room temperature.[14]

  • Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

  • Plot the initial velocity against the inhibitor concentration to determine the IC50 value.

  • To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Binding Kinetics using Stopped-Flow Fluorimetry

This technique can be used to determine the association (kon) and dissociation (koff) rate constants of the inhibitor binding to DHFR, providing a more detailed understanding of the binding mechanism.[15]

Materials:

  • Fluorescently labeled DHFR (if the intrinsic tryptophan fluorescence is not sufficient)

  • Stopped-flow fluorimeter

  • Syringes for inhibitor and enzyme solutions

  • Buffer solution

Procedure:

  • Load one syringe with the DHFR enzyme solution and the other with the inhibitor solution at a known concentration.

  • Rapidly mix the two solutions in the stopped-flow instrument.

  • Monitor the change in fluorescence intensity over time as the inhibitor binds to the enzyme.

  • Fit the resulting kinetic traces to appropriate binding models to extract the pseudo-first-order rate constant (kobs).

  • Repeat the experiment with varying inhibitor concentrations.

  • Plot kobs versus the inhibitor concentration. For a simple one-step binding mechanism, this plot will be linear, and the slope will correspond to kon, while the y-intercept will be koff.

Visualizing the Mechanism and Workflow

Diagrams are essential tools for communicating complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate the DHFR signaling pathway and a typical workflow for kinetic analysis.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor DNA DNA Synthesis Purines->DNA Thymidylate->DNA Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Inhibition

Caption: The DHFR signaling pathway and the inhibitory action of this compound.

Kinetic_Study_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - DHFR Enzyme - Substrates (DHF, NADPH) - Buffers - Inhibitor Stock (this compound) dilutions Create Serial Dilutions of this compound reagents->dilutions plate_setup Set up 96-well Plate: - Controls (no inhibitor, positive control) - Test concentrations dilutions->plate_setup reaction Initiate Reaction (Add DHFR) plate_setup->reaction measurement Measure Absorbance (340 nm) in Kinetic Mode reaction->measurement velocity Calculate Initial Reaction Velocities measurement->velocity ic50 Determine IC50 velocity->ic50 kinetics Perform Michaelis-Menten and Lineweaver-Burk Analysis velocity->kinetics mechanism Determine Ki and Mechanism of Inhibition kinetics->mechanism

Caption: Experimental workflow for kinetic analysis of a novel DHFR inhibitor.

By following these protocols and comparing the resulting data to established benchmarks, researchers can effectively validate the mechanism of action of a novel DHFR inhibitor like this compound. This systematic approach is fundamental for the progression of new therapeutic agents from the laboratory to clinical applications.

References

Comparative Toxicity Analysis of DHFR Inhibitors: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available toxicity data for Dhfr-IN-1 is limited. This guide provides a comparative analysis of well-characterized Dihydrofolate Reductase (DHFR) inhibitors—Methotrexate, Pralatrexate, and Trimethoprim—to serve as a framework for evaluating the toxicity profile of novel compounds like this compound once data becomes available.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids.[1] Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for therapeutic intervention in cancer and infectious diseases.[1] While effective, DHFR inhibitors can exhibit significant toxicity. This guide presents a comparative analysis of the toxicity profiles of three established DHFR inhibitors: Methotrexate, Pralatrexate, and Trimethoprim, providing a baseline for the assessment of new chemical entities targeting this enzyme.

Comparative Toxicity Profile

The following table summarizes the known toxicities of Methotrexate, Pralatrexate, and Trimethoprim based on preclinical and clinical data.

Toxicity TypeMethotrexatePralatrexateTrimethoprim
Hematologic Bone marrow suppression (leukopenia, thrombocytopenia, anemia)[2]Thrombocytopenia, neutropenia, anemia[3][4]Thrombocytopenia, megaloblastic anemia (due to folate deficiency)[5]
Gastrointestinal Mucositis, nausea, vomiting, diarrhea, stomatitis[6][7]Mucositis (dose-limiting), nausea, vomiting, diarrhea[3][8]Nausea, vomiting, changes in taste[5]
Hepatic Hepatotoxicity, elevated liver enzymes, liver steatosis, fibrosis, and cirrhosis with long-term use[9]Abnormal liver function tests, generally mild and self-limited[10]Can cause idiosyncratic, clinically apparent acute liver injury (mixed or cholestatic pattern)
Renal Nephrotoxicity, acute kidney injury[2][11]Renal failure (uncommon but potentially serious)[10]Can cause an artificial rise in serum creatinine by competing for secretion[5]
Dermatologic Rash, photosensitivity, hair loss, severe skin reactions (rare)[2][12]Skin exfoliation, ulceration, toxic epidermal necrolysis (rare but severe)[4][13]Rash, photosensitivity[5][12]
Pulmonary Pulmonary toxicity, pneumonitis (rare)[2][7]Pulmonary toxicity (severe and potentially life-threatening cases reported)[4]Not a commonly reported toxicity
Neurologic Neurotoxicity (headache, fatigue, dizziness, confusion)[7][11]Peripheral neuropathy (uncommon but potentially serious)[10]Dizziness, headache, mental depression, confusion (in cases of overdose)[12]
Other Fever, increased risk of infection, teratogenicity[6][7][9]Pyrexia, sepsis, febrile neutropenia, dehydration[3][10]Hypersensitivity reactions, hyperkalemia, risk of birth defects if used in early pregnancy[5][12]

Quantitative Cytotoxicity Data

The following table presents a summary of in vitro cytotoxicity data (IC50 values) for the selected DHFR inhibitors across various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

Cell LineMethotrexate IC50 (µM)Pralatrexate IC50 (µM)Trimethoprim IC50 (µg/mL)
BE(2)-C (Neuroblastoma)0.05[14][15]0.004[14][15]>32[16]
CHP-212 (Neuroblastoma)0.03[14][15]0.003[14][15]>32[16]
LAN-1 (Neuroblastoma)0.02[14][15]0.002[14][15]>32[16]
SK-N-AS (Neuroblastoma)0.02[14][15]0.003[14][15]>32[16]
AGS (Gastric Cancer)0.00605[17][18]--
HCT-116 (Colon Cancer)0.01356[17][18]--
MCF-7 (Breast Cancer)0.11431[17][18]--
Saos-2 (Osteosarcoma)>1[17][18]--
HepG2 (Liver Cancer)-->32[16]
L-929 (Fibroblast)-->32[16]

Note: IC50 values for Trimethoprim are often reported in µg/mL and are generally high, indicating low cytotoxicity in mammalian cells.

Experimental Protocols

General Cytotoxicity Assay (e.g., MTT/XTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cultured cells.

1. Cell Seeding:

  • Culture cells to logarithmic growth phase.
  • Trypsinize and resuspend cells in fresh culture medium.
  • Seed cells into a 96-well plate at a predetermined optimal density.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound, Methotrexate).
  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compound.
  • Include appropriate controls: untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. Cytotoxicity Measurement:

  • Add the MTT or XTT reagent to each well.
  • Incubate the plate for a period that allows for the conversion of the reagent by viable cells into a colored formazan product.
  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
  • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DHFR Enzyme Inhibition Assay

This protocol describes a method to measure the direct inhibitory effect of a compound on DHFR enzyme activity.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • In a cuvette, combine the reaction buffer, NADPH, and the DHFR enzyme.

2. Inhibition Assay:

  • Add the test inhibitor at various concentrations to the reaction mixture.
  • Incubate for a short period to allow for inhibitor binding.

3. Reaction Initiation and Measurement:

  • Initiate the reaction by adding the substrate, dihydrofolic acid (DHF).
  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
  • The rate of the reaction is proportional to the DHFR activity.

4. Data Analysis:

  • Calculate the initial velocity of the reaction for each inhibitor concentration.
  • Determine the percentage of inhibition relative to a control reaction without the inhibitor.
  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

DHFR Signaling Pathway

DHFR_Pathway cluster_synthesis Nucleotide & Amino Acid Synthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis (Ser, Met, Gly) THF->Amino_Acids NADPH NADPH NADPH->DHFR Co-factor NADP NADP+ DHFR->THF DHFR->NADP Dhfr_IN_1 This compound Dhfr_IN_1->DHFR Inhibition MTX Methotrexate MTX->DHFR Pralatrexate Pralatrexate Pralatrexate->DHFR Trimethoprim Trimethoprim Trimethoprim->DHFR

Caption: The DHFR signaling pathway and points of inhibition.

General Experimental Workflow for a Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Addition 3. Add Test Compound (e.g., this compound) Cell_Seeding->Compound_Addition Incubation 4. Incubate (e.g., 24-72h) Compound_Addition->Incubation Add_Reagent 5. Add Cytotoxicity Reagent (e.g., MTT, XTT) Incubation->Add_Reagent Measure_Absorbance 6. Measure Absorbance Add_Reagent->Measure_Absorbance Calculate_Viability 7. Calculate % Viability Measure_Absorbance->Calculate_Viability Determine_IC50 8. Determine IC50 Calculate_Viability->Determine_IC50

Caption: A generalized workflow for in vitro cytotoxicity testing.

References

Safety Operating Guide

Proper Disposal of Dhfr-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information on the safe disposal of Dhfr-IN-1, a dual inhibitor of VEGFR-2 and DHFR, to facilitate responsible laboratory practices.

This compound, also identified as VEGFR-2/DHFR-IN-1 (CAS No. 2831498-15-6), is a research chemical with potential biological activity. Due to the absence of a specific, publicly available Safety Data Sheet (SDS), this guidance is based on general best practices for the disposal of novel research compounds. It is crucial to supplement this information with a thorough risk assessment conducted by qualified personnel within your institution.

Immediate Safety and Handling

Before any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Disposal Procedures: A Step-by-Step Approach

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

  • Waste Identification and Collection:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, should be considered chemical waste.

    • Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.[1][2]

    • Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste (e.g., unused solutions).

  • Labeling:

    • The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "VEGFR-2/DHFR-IN-1".[3]

    • Include the CAS number (2831498-15-6) and an approximate concentration or quantity of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Secondary containment is recommended to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS office with all necessary information about the waste, including its identity and quantity.

Experimental Protocol Considerations

When designing experiments involving this compound, incorporate waste minimization strategies from the outset. This includes preparing only the necessary amount of stock solutions and using the smallest scale feasible for your assays.

Below is a logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste Type (Solid, Liquid, PPE) start->assess segregate Segregate Waste Streams assess->segregate container Select Appropriate & Labeled Waste Container segregate->container collect Collect Waste in Container container->collect seal Securely Seal Container collect->seal store Store in Designated Hazardous Waste Area seal->store contact Contact EHS for Pickup store->contact end End: Proper Disposal contact->end

Figure 1. Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and should not replace a formal risk assessment or the specific disposal protocols established by your institution. Always consult with your EHS department for guidance on the proper disposal of chemical waste.

References

Essential Safety and Handling of Dhfr-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Dhfr-IN-1 is not publicly available. The following guidance is based on established best practices for handling potent, novel small molecule inhibitors in a research laboratory setting. It is imperative to treat all new and uncharacterized compounds as potentially hazardous.

This compound is an inhibitor of Dihydrofolate Reductase (DHFR), a critical enzyme in the synthesis of DNA precursors.[1] As an inhibitor of this pathway, this compound should be handled with care to avoid potential biological effects. The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and disposal methods to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection is crucial. This includes the use of appropriate PPE and engineering controls to minimize exposure.

Control TypeRecommendation
Engineering Controls Chemical Fume Hood: All handling of this compound powder, including weighing and initial solubilization, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
Ventilation: Ensure adequate general laboratory ventilation.
Eye and Face Protection Safety Glasses with Side Shields: Must be worn at all times in the laboratory.
Face Shield: Recommended when there is a splash hazard, such as when transferring large volumes of stock solutions.
Skin Protection Disposable Nitrile Gloves: Wear two pairs of gloves when handling the compound. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated.
Laboratory Coat: A fully buttoned lab coat must be worn to protect street clothes and skin from contamination.
Respiratory Protection N95 Respirator or Higher: Recommended when handling the powder outside of a fume hood, although this practice is strongly discouraged.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.

1. Designated Work Area:

  • Designate a specific area within a chemical fume hood for the handling of this compound.

  • Clearly label the area as a "Potent Compound Handling Zone."

  • Ensure a safety shower and eyewash station are readily accessible.

2. Weighing and Preparation of Stock Solutions:

  • Perform all weighing of powdered this compound on an analytical balance inside a chemical fume hood.

  • Use disposable weighing boats or papers to avoid cross-contamination.

  • When preparing stock solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.

  • Cap the vial securely before vortexing or sonicating to ensure the compound is fully dissolved.

3. Handling of Solutions:

  • Use positive displacement pipettes or disposable tips to transfer solutions of this compound.

  • Clearly label all tubes and vials containing the compound with its name, concentration, solvent, and date of preparation.

  • When diluting stock solutions, work within the designated area in the fume hood.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental release and accidental exposure.

1. Solid Waste:

  • All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Label the container clearly as "Hazardous Chemical Waste" and list the contents.

2. Liquid Waste:

  • Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a sealed, leak-proof hazardous waste container.

  • Do not pour any solutions containing this compound down the drain.

  • Label the container with "Hazardous Chemical Waste" and the chemical name.

3. Decontamination:

  • Decontaminate the work area in the fume hood after each use. Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Dispose of all cleaning materials as solid hazardous waste.

4. Institutional Guidelines:

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling a potent research compound like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Double Gloves, Lab Coat, Safety Glasses) prep_fume_hood Prepare Designated Area in Fume Hood prep_ppe->prep_fume_hood weigh Weigh Powder in Fume Hood prep_fume_hood->weigh dissolve Prepare Stock Solution in Fume Hood weigh->dissolve experiment Perform Experiment dissolve->experiment dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Bins experiment->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Doff PPE (Remove Gloves Last) decontaminate->remove_ppe

Workflow for Safe Handling of Potent Compounds

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.